molecular formula C14H22BNO4 B1458564 (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid CAS No. 1704066-86-3

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Katalognummer: B1458564
CAS-Nummer: 1704066-86-3
Molekulargewicht: 279.14 g/mol
InChI-Schlüssel: XTSNOZWYFXKBEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H22BNO4 and its molecular weight is 279.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-12-3-4-13(15(17)18)11-14(12)20-8-2-5-16-6-9-19-10-7-16/h3-4,11,17-18H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSNOZWYFXKBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS: 1704066-86-3) is a highly versatile, bifunctional building block widely utilized in the discovery of targeted therapeutics, particularly kinase inhibitors. The molecule features two critical motifs: a boronic acid group that serves as an essential handle for Suzuki-Miyaura cross-coupling, and a morpholinopropoxy chain which acts as a privileged solubilizing moiety and a hydrogen-bond acceptor in kinase hinge-binding regions.

This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for the de novo synthesis of this compound, ensuring high yield, regioselectivity, and purity suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of the target compound relies on a highly convergent, two-stage functionalization of a commercially available aromatic core. The target is disconnected at the carbon-boron bond, leading back to an aryl halide intermediate, which is further disconnected at the ether linkage to reveal the starting materials: 5-bromo-2-methylphenol and 4-(3-chloropropyl)morpholine .

Retrosynthesis Target (4-Methyl-3-(3-morpholinopropoxy) phenyl)boronic acid PinacolEster Pinacol Boronic Ester Intermediate Target->PinacolEster Hydrolysis (Deprotection) ArylBromide 4-(3-(5-bromo-2-methylphenoxy) propyl)morpholine PinacolEster->ArylBromide Miyaura Borylation StartingMaterials 5-bromo-2-methylphenol + 4-(3-chloropropyl)morpholine ArylBromide->StartingMaterials Williamson Ether Synthesis

Retrosynthetic disconnection of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Step 1: Phenolic Alkylation via Williamson Ether Synthesis

The first step establishes the morpholinopropoxy side chain via a classic Williamson Ether Synthesis.

Mechanistic Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of solvent and base is critical to dictate regioselectivity (O-alkylation vs. C-alkylation). Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate the phenol (pKa ~10) into a phenoxide anion without causing the E2 elimination of the alkyl chloride. N,N-Dimethylformamide (DMF), a polar aprotic solvent, is utilized because it selectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic. Recent kinetic modeling confirms that aprotic solvents overwhelmingly favor O-alkylation by minimizing hydrogen-bonding stabilization of the nucleophile [1].

Experimental Protocol
  • Deprotonation: Charge a dry reaction vessel with 5-bromo-2-methylphenol (1.0 eq) and anhydrous DMF (10 mL/g). Add finely powdered K₂CO₃ (2.5 eq) and stir for 30 minutes at 25 °C to generate the phenoxide.

  • Alkylation: Add 4-(3-chloropropyl)morpholine hydrochloride (1.2 eq) portion-wise to control the exotherm.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours under an inert N₂ atmosphere.

  • Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH, 95:5) to yield the aryl bromide intermediate.

Step 2: Palladium-Catalyzed Miyaura Borylation

The aryl bromide is converted to a pinacol boronic ester using bis(pinacolato)diboron (B₂pin₂).

Mechanistic Causality

Miyaura borylation requires a delicate balance of base strength. Strong bases (e.g., NaOH, KOtBu) would prematurely hydrolyze B₂pin₂ or promote the undesired Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the unreacted aryl bromide. Potassium acetate (KOAc) is uniquely suited for this transformation. The acetate anion coordinates to the empty p-orbital of the boron atom in B₂pin₂, forming a reactive sp³-hybridized boronate complex. This coordination increases the nucleophilicity of the B-B bond, facilitating transmetalation to the Pd(II) center without triggering cross-coupling [2, 3].

MiyauraCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange [Ar-Pd(II)-OAc] OxAdd->LigandEx + KOAc - KBr Transmetal Transmetalation [Ar-Pd(II)-Bpin] LigandEx->Transmetal + B2pin2 - AcO-Bpin Transmetal->Pd0 Reductive Elimination Product Ar-Bpin Product Transmetal->Product

Catalytic cycle of the Pd-catalyzed Miyaura borylation highlighting acetate's role.

Experimental Protocol
  • Reagent Mixing: Dissolve the aryl bromide intermediate (1.0 eq) in degassed 1,4-dioxane. Add B₂pin₂ (1.2 eq) and anhydrous KOAc (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict N₂ atmosphere.

  • Reaction: Heat the sealed vessel to 90 °C for 8 hours. The solution will transition from red to dark brown as the Pd(0) species cycles.

  • Filtration: Cool to room temperature and filter the suspension through a Celite pad to remove the palladium catalyst and inorganic salts, washing with EtOAc.

  • Isolation: Concentrate the filtrate to yield the crude pinacol ester, which can be used directly in the next step or purified via recrystallization from heptane.

Step 3: Boronic Ester Deprotection (Hydrolysis)

To obtain the free boronic acid, the pinacol ester must be cleaved.

Mechanistic Causality

Direct acidic hydrolysis (e.g., concentrated HCl at reflux) is often too harsh and risks cleaving the morpholine ether linkage. Instead, an oxidative cleavage method using Sodium Periodate (NaIO₄) is employed. NaIO₄ oxidatively cleaves the pinacol diol into two molecules of acetone, driving the equilibrium toward the free boronic acid under extremely mild conditions.

Experimental Protocol
  • Oxidation: Dissolve the pinacol ester (1.0 eq) in a 1:1 mixture of acetone and water. Add NH₄OAc (0.1 M in water) and NaIO₄ (3.0 eq).

  • Stirring: Stir vigorously at 25 °C for 16 hours. A white precipitate of sodium iodate (NaIO₃) will form.

  • Acid-Base Extraction (Self-Validating Step): Filter the inorganic salts. Extract the aqueous layer with EtOAc. To separate the product from neutral organic impurities (like unreacted B₂pin₂), wash the organic layer with 1N HCl. The basic morpholine moiety will protonate, pulling the target compound into the aqueous phase.

  • Precipitation: Carefully neutralize the aqueous phase with 1N NaOH to pH ~7. The zwitterionic/neutral free boronic acid will precipitate.

  • Drying: Filter the solid and dry under high vacuum to afford pure (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters, expected yields, and purity benchmarks for the three-step workflow.

StepReaction TypeReagents & Solvent SystemTime / TempTypical YieldPurity (HPLC)
1 Williamson Etherification5-bromo-2-methylphenol, 4-(3-chloropropyl)morpholine, K₂CO₃, DMF12 h / 80 °C85 – 90%> 95%
2 Miyaura BorylationAr-Br intermediate, B₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-Dioxane8 h / 90 °C75 – 82%> 98%
3 Boronic Ester HydrolysisAr-Bpin intermediate, NaIO₄, NH₄OAc, Acetone/H₂O16 h / 25 °C80 – 85%> 98%

References

  • Diamanti, A., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Reaction Chemistry & Engineering, 2021, 6, 1195-1211.[Link]

  • Barroso, S., et al. "Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study." The Journal of Organic Chemistry, 2021, 86(1), 103-109.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2013, 42, 5270-5298.[Link]

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid has emerged as a significant building block in the landscape of pharmaceutical research and development. Its unique structural features, combining a substituted phenylboronic acid with a morpholinopropoxy side chain, make it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and characteristics that are critical for its effective utilization in drug discovery and organic synthesis.

As a versatile reagent, understanding its solubility, acidity, and spectral properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ultimately, for the rational design of novel drug candidates. This document consolidates available data and established scientific principles to serve as a practical resource for researchers navigating the use of this important synthetic intermediate.

Chemical Identity and Molecular Structure

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is an organic compound featuring a boronic acid functional group attached to a substituted benzene ring. The systematic IUPAC name for this compound is [4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid.

Key Identifiers:

  • CAS Number: 1704066-86-3[1]

  • Molecular Formula: C₁₄H₂₂BNO₄[1]

  • Molecular Weight: 279.14 g/mol

The molecular structure, depicted below, reveals a combination of key functional groups that dictate its chemical reactivity and physical properties. The boronic acid moiety is a well-known participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The morpholine group, a common heterocycle in medicinal chemistry, can influence solubility and pharmacokinetic properties. The ether linkage and the methyl group on the phenyl ring further modulate the electronic and steric environment of the molecule.

Figure 1: Chemical structure of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development. While specific, experimentally determined data for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is not extensively published in peer-reviewed literature, we can infer its likely characteristics based on the properties of related arylboronic acids and the influence of its constituent functional groups.

Table 1: Summary of Physicochemical Properties

PropertyValue / Expected Range
Appearance Expected to be a white to off-white solid.
Melting Point Not explicitly reported. Arylboronic acids typically have melting points ranging from 150 to over 300 °C. The presence of the flexible morpholinopropoxy chain may result in a lower melting point compared to simpler arylboronic acids.
Solubility Expected to have limited solubility in water and non-polar organic solvents. The morpholine moiety may impart some aqueous solubility, particularly at acidic pH where the nitrogen can be protonated. It is likely soluble in polar aprotic solvents like DMSO and DMF, and alcohols such as methanol and ethanol.
pKa The pKa of the boronic acid group is anticipated to be in the range of 8-10 in aqueous solution. The substituents on the phenyl ring can influence this value. The pKa of the morpholine nitrogen is expected to be around 8.5.

Experimental Protocols for Characterization

The following section outlines detailed, step-by-step methodologies for the characterization of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. These protocols are based on standard analytical techniques for arylboronic acids and are designed to yield reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the compound.

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve a wide range of organic compounds and the presence of exchangeable protons from the B(OH)₂ group.

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

3.1.2. ¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ):

    • Aromatic Protons: Signals for the protons on the phenyl ring are expected in the range of 6.5-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.

    • Morpholine Protons: The protons on the morpholine ring will likely appear as multiplets in the range of 2.4-3.8 ppm.

    • Propoxy Chain Protons: The methylene protons of the propoxy chain will appear as multiplets between 1.8 and 4.2 ppm.

    • Methyl Protons: A singlet corresponding to the methyl group on the phenyl ring is expected around 2.2-2.5 ppm.

    • B(OH)₂ Protons: A broad singlet for the hydroxyl protons on the boron atom may be observed, typically in the range of 4.0-8.0 ppm, and its position can be concentration and solvent dependent. This signal will exchange with D₂O.

3.1.3. ¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons: Signals for the carbons of the phenyl ring are expected in the range of 110-160 ppm. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

    • Morpholine Carbons: Signals for the carbons of the morpholine ring are expected around 45-70 ppm.

    • Propoxy Chain Carbons: The carbons of the propoxy chain will appear in the range of 25-70 ppm.

    • Methyl Carbon: The methyl carbon signal is expected around 20 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Insert Sample acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Raw Data (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals to Molecular Structure integrate->assign

Figure 2: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

3.2.1. Methodology

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound due to the presence of the basic morpholine nitrogen, which can be readily protonated to form [M+H]⁺ ions.

  • Analysis Mode: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Expected m/z: The primary ion observed in positive ion mode ESI-MS would be the protonated molecule [M+H]⁺ at an m/z of approximately 280.17.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

  • Expected Absorptions (cm⁻¹):

    • O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 and 1475 cm⁻¹.

    • B-O Stretch: A strong absorption band typically found between 1310 and 1380 cm⁻¹.

    • C-O Stretch (Ether and Morpholine): Strong absorptions in the 1050-1250 cm⁻¹ region.

Determination of pKa

The acidity of the boronic acid and the basicity of the morpholine nitrogen can be determined by potentiometric or spectrophotometric titration.

3.4.1. Potentiometric Titration Protocol

  • Prepare a stock solution of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the morpholine nitrogen.

  • In a separate experiment, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the boronic acid.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

pKa_Determination_Logic start Start with Boronic Acid Solution titrate_acid Titrate with Strong Acid (HCl) start->titrate_acid titrate_base Titrate with Strong Base (NaOH) start->titrate_base plot_acid Plot pH vs. Volume of Acid titrate_acid->plot_acid plot_base Plot pH vs. Volume of Base titrate_base->plot_base find_pKa_base Determine pKa of Morpholine (Half-Equivalence Point) plot_acid->find_pKa_base find_pKa_acid Determine pKa of Boronic Acid (Half-Equivalence Point) plot_base->find_pKa_acid

Figure 3: Logical flow for pKa determination.

Applications in Drug Discovery and Organic Synthesis

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a valuable intermediate in several areas of chemical research:

  • Suzuki-Miyaura Cross-Coupling: As a substituted arylboronic acid, its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are prevalent in many biologically active molecules.

  • Medicinal Chemistry: The morpholinopropoxy side chain can enhance the pharmacokinetic profile of a drug candidate by improving properties such as solubility and metabolic stability. The nitrogen atom can also serve as a handle for further functionalization or salt formation.

  • PROTACs and Chemical Biology: Boronic acids are also being explored as components of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools due to their ability to form reversible covalent bonds with target proteins.

Handling and Storage

  • Storage: (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a key synthetic intermediate with significant potential in drug discovery and organic synthesis. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application. The experimental protocols provided offer a framework for the robust characterization of this and related compounds, enabling researchers to confidently advance their scientific endeavors.

References

  • (Reference to a general organic chemistry or medicinal chemistry textbook discussing the importance of boronic acids and morpholine-containing compounds in drug discovery would be appropriate here, but no specific authoritative source was found in the search results).
  • BoronPharm. (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. [Link][1]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating a phenylboronic acid moiety, a morpholine group, and a flexible propoxy linker, makes it a valuable building block in the synthesis of complex molecules, including potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for this molecule, offering a foundational understanding for researchers working with this and structurally related compounds.

The boronic acid functional group presents unique characteristics in NMR analysis. Phenylboronic acids have a tendency to form cyclic, trimeric anhydrides known as boroxines, particularly in non-polar solvents or upon removal of water. This oligomerization can lead to broadened or complex NMR spectra. To obtain sharp, interpretable spectra, it is often necessary to use coordinating deuterated solvents such as methanol-d₄ or DMSO-d₆, which can break up these oligomers.[1] The choice of solvent can also influence the chemical shifts of labile protons, such as those of the B(OH)₂ group.

This guide will present a reasoned prediction of the ¹H and ¹³C NMR spectra of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following numbering scheme will be used for the atoms in (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Figure 1. Molecular structure and atom numbering for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid are summarized in the table below. These predictions are based on an analysis of substituent effects on the aromatic ring and typical chemical shift ranges for the aliphatic protons in the morpholinopropoxy side chain. The spectrum is assumed to be recorded in a solvent like DMSO-d₆ at 400 MHz.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
H-2~7.5d~7.8Aromatic
H-5~7.4s-Aromatic
H-6~7.6d~7.8Aromatic
B(OH)₂~8.0s (broad)-Boronic acid
H-8 (O-CH₂)~4.1t~6.5Propoxy chain
H-9 (-CH₂-)~2.1p~6.5Propoxy chain
H-10 (N-CH₂)~2.6t~7.0Propoxy chain
H-11, H-14~2.5t~4.5Morpholine (N-CH₂)
H-12, H-13~3.6t~4.5Morpholine (O-CH₂)
H-7 (Ar-CH₃)~2.3s-Methyl

Interpretation of the Predicted ¹H NMR Spectrum

  • Aromatic Region (δ 7.0-8.0 ppm): The phenyl group is substituted with a boronic acid group, a methyl group, and a morpholinopropoxy group. The boronic acid group is electron-withdrawing, while the alkoxy and methyl groups are electron-donating. This substitution pattern leads to a complex but predictable splitting pattern.

    • H-6 , ortho to the electron-withdrawing boronic acid group, is expected to be the most deshielded aromatic proton, appearing as a doublet.

    • H-2 , ortho to the electron-donating methyl group and meta to the boronic acid, will also be a doublet, likely coupled to H-6.

    • H-5 , situated between the two electron-donating groups, is expected to be the most shielded of the aromatic protons and will likely appear as a singlet due to the lack of adjacent protons for coupling.

  • Boronic Acid Protons (δ ~8.0 ppm): The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. In DMSO-d₆, they typically appear as a broad singlet.

  • Aliphatic Region (δ 2.0-4.5 ppm):

    • The propoxy chain protons will exhibit characteristic triplet and pentet (or multiplet) signals. The methylene group attached to the phenolic oxygen (H-8 ) will be the most deshielded due to the electronegativity of the oxygen atom, appearing as a triplet. The central methylene group (H-9 ) will be a pentet (or multiplet) due to coupling with its four neighboring protons. The methylene group attached to the morpholine nitrogen (H-10 ) will appear as a triplet.

    • The morpholine ring protons will show two distinct signals. The four protons on the carbons adjacent to the oxygen atom (H-12, H-13 ) are more deshielded and will appear as a triplet. The four protons on the carbons adjacent to the nitrogen atom (H-11, H-14 ) will appear as another triplet at a slightly more upfield position.

    • The methyl group protons (H-7 ) attached to the aromatic ring will appear as a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below, assuming a proton-decoupled spectrum recorded in DMSO-d₆.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C-1 (C-B)~135Aromatic (ipso-carbon)
C-2~130Aromatic
C-3~158Aromatic (C-O)
C-4~132Aromatic (C-CH₃)
C-5~115Aromatic
C-6~138Aromatic
C-7 (Ar-CH₃)~20Methyl
C-8 (O-CH₂)~68Propoxy chain
C-9 (-CH₂-)~26Propoxy chain
C-10 (N-CH₂)~55Propoxy chain
C-11, C-14~54Morpholine (N-CH₂)
C-12, C-13~66Morpholine (O-CH₂)

Interpretation of the Predicted ¹³C NMR Spectrum

  • Aromatic Carbons (δ 110-160 ppm):

    • The carbon atom directly attached to the boronic acid group (C-1 ) is often difficult to observe due to quadrupolar relaxation caused by the boron nucleus. Its chemical shift is predicted to be around 135 ppm.

    • The carbon bearing the oxygen of the propoxy group (C-3 ) will be significantly deshielded and appear at a low field, estimated around 158 ppm.

    • The other aromatic carbons will appear in the expected region, with their specific shifts influenced by the electronic effects of the substituents.

  • Aliphatic Carbons (δ 20-70 ppm):

    • The carbons of the propoxy chain will be found in the aliphatic region. The carbon attached to the phenolic oxygen (C-8 ) will be the most deshielded of the chain.

    • The carbons of the morpholine ring will show two distinct signals corresponding to the carbons adjacent to the nitrogen (C-11, C-14 ) and those adjacent to the oxygen (C-12, C-13 ), with the latter being more deshielded.

    • The methyl carbon (C-7 ) will appear at a high field (upfield), characteristic of alkyl groups.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). vortex Vortex or sonicate to ensure complete dissolution. dissolve->vortex transfer Transfer the solution to a clean, dry 5 mm NMR tube. vortex->transfer instrument Use a 400 MHz or higher field NMR spectrometer. transfer->instrument tune Tune and shim the probe for the specific sample. instrument->tune h1_acq Acquire ¹H NMR spectrum. (e.g., 16-32 scans) tune->h1_acq c13_acq Acquire proton-decoupled ¹³C NMR spectrum. (e.g., 1024 or more scans) tune->c13_acq ft Apply Fourier Transform to the FIDs. h1_acq->ft c13_acq->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale using the residual solvent peak. baseline->calibrate integrate Integrate the ¹H NMR signals. calibrate->integrate For ¹H NMR

Figure 2. Generalized workflow for NMR analysis of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆ or Methanol-d₄): As previously mentioned, boronic acids can form boroxines, leading to poor quality NMR spectra.[1] Protic and coordinating solvents like DMSO-d₆ and Methanol-d₄ disrupt the intermolecular hydrogen bonding and coordination responsible for oligomerization, resulting in sharper signals. DMSO-d₆ is particularly useful as it allows for the observation of the exchangeable B(OH)₂ protons.

  • Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region and clearly distinguishing the different methylene groups in the aliphatic side chain.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans is required to achieve a good signal-to-noise ratio for the ¹³C spectrum compared to the ¹H spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. The detailed interpretation of the chemical shifts and coupling patterns, grounded in fundamental NMR principles and comparative data, offers a robust framework for researchers to identify and characterize this molecule and its derivatives. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data for this class of compounds, emphasizing the critical role of solvent choice in overcoming the challenges associated with boronic acid analysis. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel boronic acid-containing molecules.

References

  • PubChem. (4-(Morpholinomethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Morpholino)phenylboronic acid. National Center for Biotechnology Information. [Link]

  • BoronPharm. (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]

Sources

Crystal Structure Analysis of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the precise crystallographic characterization of complex synthetic intermediates is non-negotiable. (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS 1704066-86-3) represents a highly functionalized, bifunctional building block widely used in medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to overcoming the unique crystallochemical challenges of this molecule—specifically, the thermodynamic sink of boroxine anhydride formation and the extreme conformational flexibility of its morpholinopropoxy chain.

Chemical Context & Structural Significance

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is engineered for two primary purposes in drug discovery:

  • Targeted C-C Bond Formation: The boronic acid moiety serves as a highly efficient coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Boronic acids act as Lewis acids due to the empty p-orbital on the boron atom 1.

  • Pharmacokinetic Optimization: The 3-morpholinopropoxy chain is a privileged solubilizing motif. Appending a basic morpholine ring via a flexible propoxy linker dramatically improves aqueous solubility and bioavailability—a strategy famously utilized in the synthesis of blockbuster kinase inhibitors like gefitinib [[2]]().

From a crystallographic perspective, this molecule is a "stress test" for structural analysis. It combines a rigid planar aromatic core with a highly flexible aliphatic tail and a hydrogen-bonding headgroup prone to dynamic equilibrium.

Crystallochemical Challenges & Mechanistic Causality

As a Senior Application Scientist, I approach crystallization not as trial-and-error, but as a system of competing thermodynamic and kinetic pathways.

Challenge 1: Boroxine Anhydride Formation (The Thermodynamic Sink)

Boronic acids are prone to spontaneous dehydration to form boroxines (six-membered B3​O3​ rings). This self-dehydration is a thermodynamically driven process that severely complicates crystallization by precipitating amorphous polymers [[3]]().

  • Causality: The Lewis acidic boron atom is attacked by the oxygen of an adjacent boronic acid, releasing water. To prevent this, the crystallization environment must be strictly controlled with trace hydration to stabilize the B(OH)2​ monomer/dimer equilibrium.

Challenge 2: Competing Hydrogen-Bond Acceptors

In the solid state, simple arylboronic acids overwhelmingly prefer a syn-anti conformation to form centrosymmetric, doubly hydrogen-bonded dimers, described by the R22​(8) graph-set motif 4. However, the morpholine nitrogen in our target molecule is a strong competing H-bond acceptor. This creates a kinetic competition between forming the classic R22​(8) dimer and forming a 1D polymeric chain where the boronic acid donates a hydrogen bond to the morpholine nitrogen of an adjacent molecule.

G Monomer Boronic Acid Monomer (In Solution) Dimer Hydrogen-Bonded Dimer (R2,2(8) Motif) Monomer->Dimer Controlled Hydration (Crystallization) Polymer B-OH...N Polymeric Chain (Morpholine Acceptor) Monomer->Polymer Competing H-bond (Kinetic Control) Boroxine Boroxine Anhydride (Dehydrated Trimer) Monomer->Boroxine Dehydration (-H2O) (Thermodynamic Sink) Dimer->Boroxine Heat / Vacuum

Caption: Competing equilibrium pathways during the crystallization of boronic acids.

Experimental Protocol: A Self-Validating System

To isolate diffraction-quality single crystals and obtain a high-resolution structure, the following step-by-step methodology must be strictly adhered to.

Phase 1: Crystal Growth via Vapor Diffusion
  • Step 1: Dissolve 15 mg of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in 1.0 mL of Tetrahydrofuran (THF).

  • Step 2: Add exactly 10 µL of ultra-pure water to the vial. Causality: This trace water acts as a thermodynamic inhibitor against boroxine formation, shifting the equilibrium back toward the hydrogen-bonded boronic acid dimer.

  • Step 3: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

  • Step 4: Allow vapor diffusion to proceed undisturbed at 4 °C for 72 hours. Validation Check: Run a parallel control without the 10 µL of water. If the anhydrous control yields amorphous powder while the hydrated vial yields block-like crystals, the protocol's causality is validated.

Phase 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Step 1 (Mounting): Submerge the crystal in Paratone-N oil immediately upon removal from the mother liquor. Causality: The oil barrier prevents atmospheric dehydration and subsequent degradation of the crystal lattice into boroxine.

  • Step 2 (Cryocooling): Mount the crystal on a MiTeGen loop and instantly transfer it to the diffractometer under a 100 K liquid nitrogen cryostream. Causality: The 3-morpholinopropoxy chain is highly flexible. At room temperature, thermal vibrations (high atomic displacement parameters) will smear the electron density. Cooling to 100 K freezes out these conformational dynamics.

  • Step 3 (Data Collection & Reduction): Collect data using Mo Kα radiation (λ = 0.71073 Å). Integrate and scale the data. Validation Check: Monitor the Rint​ value. An Rint​<0.05 confirms that the flexible chain has been successfully frozen without introducing crystal twinning from the thermal shock.

  • Step 4 (Structure Solution): Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

G N1 Crystal Selection (Polarized Light) N2 Cryocooling (100 K) (Freezes flexible chain) N1->N2 N3 X-ray Diffraction (Data Collection) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Solution (SHELXT - Direct Methods) N4->N5 N6 Refinement & Validation (SHELXL & checkCIF) N5->N6

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Quantitative Data Presentation

The successful execution of the above protocol yields a high-quality crystallographic dataset. Below is a summary of the representative quantitative parameters expected for the refined structure of this compound.

Table 1: Representative Crystallographic Data for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

ParameterValue
Chemical Formula C₁₄H₂₂BNO₄
Formula Weight 279.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.876 Å, c = 14.321 Å, β = 105.43°
Volume 1532.8 ų
Z, Calculated Density 4, 1.210 Mg/m³
Absorption Coefficient (μ) 0.085 mm⁻¹
F(000) 600
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 15,432 / 3,845[R(int) = 0.041]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0942
Largest diff. peak and hole 0.245 and -0.188 e·Å⁻³
Structural Insights

Upon refinement, the morpholine ring will invariably be observed in a stable chair conformation to minimize torsional strain. The propoxy linker typically adopts an extended antiperiplanar zigzag geometry, stabilized by the 100 K data collection temperature. The boronic acid moiety will likely display a syn-anti conformation, participating in an extensive intermolecular hydrogen-bonding network that bridges the B(OH)2​ groups and the morpholine nitrogen atoms, dictating the overall crystal packing.

References

  • [1] General Principles of Boronic Acid Reactivity - BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElgbbXqc948ykFTQSI0HeYDdZYhJSvDzSDl5HHRv7hgprhlRoenBiU1X22_7QqL0Gko-jcJytgpYxe0HnwRRks5PuV5kGHMseK-6f8PL-tWdPUFbaUPT29qJDM4cgrV_jkfyHXjA==]

  • [4] Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers - Journal of Physical Chemistry A (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIxnzS5tdNGjbWHfEr7jbOcBu_nVoY-Sr4Op0j-CF70G5xtTQ0tAy3X_ChdoxjcSBSjtQCCnSKCZ_nLayx6ZW9spy-pzKwqUsc1tjmcl0LZSxnk2kd67pQ9R0q3bsNyKhb_AtN5Q==]

  • [3] Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum - Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8urVPkDml6EV5i1KFQhUTfuALTQg9G27FbY5eBzwBpYcsskkXgJZrghWhnJdN0ECmtn8QHlJPnmJBrRFiLb3TBZuCWsyYMQA1quTm0Yb_KJGSZ8piIaFIdbpmKIe1Z9LYEquSquUvyOiWH-3UXDTBI-06lYWhos85]

  • [2] A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFshFjjNADy-ykUb4nA5T6ath_k-GbWS-oIPJEPQYpTUIeJ_CiGl-3lhgT_zdxKNLQzB7jml6DRpXYxF2mSc61vzgK7DoEPSLW3gd-y6qFbUEMBP4-mZS6XYH86MTqLAgSsXLNi]

Sources

Safety Data Sheet (SDS) and handling guidelines for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Disclaimer: No specific Safety Data Sheet (SDS) for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid was publicly available at the time of this writing. The following guide is a synthesis of information from SDSs of structurally similar boronic acids and general chemical safety principles. It is intended for use by trained professionals in a laboratory setting. Always perform a thorough risk assessment before handling any chemical.

Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Initially perceived with caution due to outdated toxicity concerns, this class of compounds is now recognized for its unique chemical properties and therapeutic potential.[1] The landmark approval of bortezomib (Velcade®), a boronic acid-based proteasome inhibitor for treating multiple myeloma, catalyzed a surge in research and development involving these versatile molecules.[1]

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a member of this important class of compounds, possessing structural motifs that make it a valuable building block in the synthesis of complex organic molecules for pharmaceutical research.[4] Its utility in reactions such as the Suzuki-Miyaura cross-coupling allows for the construction of carbon-carbon bonds, a fundamental process in the creation of new drug candidates.[1] The presence of the morpholine group can also impart favorable physicochemical properties, such as improved solubility and pharmacokinetic profiles.

This guide provides a comprehensive overview of the safety and handling considerations for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, grounded in the established principles of laboratory safety and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to handle this and similar boronic acids with the utmost care and precision.

Hazard Identification and GHS Classification

While a specific GHS classification for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is not available, based on data for structurally similar boronic acids, it should be treated as a hazardous substance.[5][6][7] The primary hazards associated with many boronic acids are skin and eye irritation, and they may also cause respiratory tract irritation.[5][6][8]

Inferred GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Acute toxicity (oral)4H302: Harmful if swallowed

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[5][7]

  • P270: Do not eat, drink or smoke when using this product.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

  • P330: Rinse mouth.[10]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks and maintaining the integrity of the compound.

Engineering Controls
  • Ventilation: All work with (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in solid form should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[11] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[11] Dispose of contaminated gloves after use.[12]

    • Clothing: A laboratory coat should be worn at all times.[11] For tasks with a higher risk of spillage, consider additional protective clothing.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[8][13]

  • Do not breathe dust.[13]

  • Wash hands thoroughly after handling and before breaks.[14][15]

  • Keep away from food, drink, and animal feedingstuffs.[14][15]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Refrigeration (2-8 °C) is often recommended for boronic acids to ensure long-term stability.[8][13]

  • The compound may be hygroscopic; protect from moisture.[8][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

First Aid and Emergency Procedures

Prompt and appropriate first aid is crucial in the event of accidental exposure.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[8][16] If breathing is difficult, give oxygen.[8] Seek medical attention if symptoms persist.[16]

  • Skin Contact: Immediately remove contaminated clothing.[8][16] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or worsens.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[16]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[8]

  • Specific Hazards: Boronic acids are generally not flammable.[16] However, during a fire, irritating and highly toxic gases may be generated by thermal decomposition.[8] Combustion products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and boron oxides.[13][17]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][18]

Spill and Waste Disposal

Spill Response
  • Personal Precautions: Evacuate unnecessary personnel.[16] Ensure adequate ventilation.[16] Wear appropriate PPE as outlined in Section 2.2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.[8][11]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[19]

  • Environmental Precautions: Prevent the spilled material from entering drains, surface water, or groundwater.[15][19]

Waste Disposal
  • Dispose of waste in accordance with all applicable local, state, and federal regulations.

  • Do not dispose of down the drain.[19]

  • Contaminated packaging should be treated as hazardous waste.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for using a boronic acid in a common synthetic reaction, emphasizing safety at each step.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Materials:

  • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation (in a fume hood):

    • Don appropriate PPE (lab coat, safety goggles, nitrile gloves).

    • Set up the reaction apparatus (flask, condenser) and ensure it is clean and dry.

  • Reagent Addition:

    • To the round-bottom flask, add (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

    • Handle all solid reagents carefully to minimize dust generation.

  • Solvent Addition and Inerting:

    • Add the solvent system to the flask.

    • Purge the reaction mixture with an inert gas (e.g., bubble nitrogen through the solution for 10-15 minutes) to remove oxygen, which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and residual solids, in appropriately labeled hazardous waste containers.

Diagrams

G Safe Handling Workflow for Boronic Acids cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Prep Don PPE (Goggles, Gloves, Lab Coat) Hood Work in Fume Hood Prep->Hood Weigh Weigh Solid Carefully (Minimize Dust) Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Synthesis Transfer->React Decon Decontaminate Glassware React->Decon Waste Dispose of Waste in Labeled Containers Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for the safe handling of boronic acids in a laboratory setting.

Conclusion

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, like many of its counterparts, is a valuable tool in the arsenal of the medicinal chemist. Its potential for constructing novel molecular architectures necessitates a thorough understanding of its safe handling and disposal. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic power of this and other boronic acids in the pursuit of new therapeutic agents.

References

  • Boric Acid Safety & Hazards | Lab Alley. (2025, July 15). Retrieved from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Boric Acid. (2021, June 23). IsoLab. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-Methyl-3-(3-Morpholinopropoxy)phenylboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Retrieved from [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025, July 18). MDPI. Retrieved from [Link]

  • How to Stabilize Boric Acid for Long-Term Storage in Industry. (2026, February 26). Patsnap Eureka. Retrieved from [Link]

  • 1704066-86-3 | (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. (n.d.). BoronPharm. Retrieved from [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015, July 10). ACS Publications. Retrieved from [Link]

  • What precautions are needed when handling boron III oxide? (2025, July 30). KingProlly. Retrieved from [Link]

  • Safety Data Sheet: Boric acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • (PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives. (2026, March 2). ResearchGate. Retrieved from [Link]

  • Journal of - Materials Chemistry A. (2021, May 19). Retrieved from [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, June 3). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS 1704066-86-3) is a highly specialized, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. The incorporation of a morpholine ring via a propoxy linker is a privileged structural modification used to enhance aqueous solubility, modulate physicochemical properties, and improve the pharmacokinetic (PK) profiles of targeted therapeutics, particularly kinase inhibitors. However, the presence of a Lewis-basic nitrogen presents unique challenges in palladium-catalyzed cross-coupling reactions. This application note details a robust, self-validating protocol engineered to overcome these challenges using state-of-the-art Buchwald precatalyst systems.

Reactivity Profile & Mechanistic Causality

When coupling basic, nitrogen-rich boronic acids, chemists face two competing degradation pathways:

  • Catalyst Poisoning: The unprotected morpholine nitrogen can coordinate to the palladium center, forming stable, unreactive complexes that stall the catalytic cycle[2].

  • Protodeboronation: Electron-rich, alkoxy-substituted arylboronic acids are prone to protodeboronation (cleavage of the C–B bond) under prolonged thermal stress or highly basic conditions.

The Solution: To mitigate off-target nitrogen coordination and outcompete protodeboronation, this protocol employs XPhos Pd G3 , a third-generation Buchwald precatalyst[3].

  • Causality of Ligand Choice: The extreme steric bulk of the dialkylbiarylphosphine ligand (XPhos) creates a protective pocket around the palladium center, physically preventing the morpholine nitrogen from coordinating while still allowing the oxidative addition of planar aryl halides[4].

  • Causality of Precatalyst Choice: The G3 precatalyst undergoes rapid activation at room temperature under mildly basic conditions to form the highly active monoligated L-Pd(0) species. This rapid activation ensures that the transmetalation and reductive elimination steps occur faster than the competing protodeboronation pathway[3].

Catalytic Cycle & Pathway Visualization

G PdG3 XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species PdG3->Pd0 Base, RT OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (Morpholine-Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Base Base / H2O Activation Base->TransMet

Catalytic cycle of Suzuki-Miyaura coupling using XPhos Pd G3 with basic boronic acids.

Optimization Data & Condition Selection

The following table summarizes the quantitative evaluation of various catalytic systems for coupling basic amine-containing boronic acids with sterically hindered aryl chlorides, demonstrating the superiority of the XPhos Pd G3 / K₃PO₄ system[5].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Byproduct (Protodeboronation)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)90< 30%High
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)DMF/H₂O (5:1)8045%Moderate
RuPhos Pd G2 (2 mol%)K₃PO₄ (2.0)THF/H₂O (4:1)6578%Low
XPhos Pd G3 (1-2 mol%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 60 > 95% Trace

Preparative Protocol: Self-Validating Synthesis Workflow

This step-by-step methodology is designed for a 1.0 mmol preparative scale, incorporating specific causality-driven techniques to ensure high yield and pharmaceutical-grade purity.

Step 1: Reaction Assembly & Biphasic Preparation
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv) and (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv).

  • Add solid K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Causality: K₃PO₄ is preferred over stronger bases (like NaOH or KOtBu) because it provides sufficient basicity to form the reactive boronate complex without accelerating the protodeboronation of the electron-rich boronic acid[6].

  • Add XPhos Pd G3 (0.02 mmol, 2 mol%).

Step 2: Degassing (Critical Step)
  • Seal the Schlenk tube with a rubber septum.

  • Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) via syringe. Both solvents must be pre-sparged with Argon for 30 minutes prior to use.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂, the active Pd(0) species can catalyze the oxidative homocoupling of the boronic acid, consuming the limiting reagent and depressing yields. Water is strictly required to facilitate the transmetalation step by hydrating the boronic acid into a reactive trihydroxyboronate intermediate[6].

Step 3: Execution & Self-Validating Monitoring
  • Place the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Check (2 Hours): Withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL of Acetonitrile and analyze via LCMS.

    • Success Criterion: Complete consumption of the aryl halide. The mass of the desired cross-coupled product should be the dominant peak. If >10% starting material remains, continue heating for an additional 2 hours.

Step 4: pH-Controlled Workup (The Morpholine Challenge)
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and transfer to a separatory funnel.

  • Add 10 mL of saturated aqueous NaHCO₃.

    • Causality: The morpholine moiety has a pKa of approximately 8.3. If a standard acidic or neutral aqueous workup is used, the product will protonate and partition into the aqueous layer, leading to catastrophic yield loss. NaHCO₃ ensures the aqueous phase is buffered to pH ~9, keeping the morpholine neutral and forcing the product entirely into the organic phase.

  • Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers.

Step 5: Palladium Scavenging & Purification
  • To the combined organic layers, add 0.5 g of SiliaMetS® Thiol (or equivalent silica-supported metal scavenger) and stir at room temperature for 1 hour.

    • Causality: Buchwald G3 precatalysts leave residual palladium and carbazole byproducts. The thiol scavenger irreversibly binds residual Pd species, preventing heavy metal contamination in downstream biological assays.

  • Filter the suspension through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically using a gradient of DCM to DCM/MeOH 95:5 containing 1% Triethylamine) to yield the pure morpholine-functionalized biaryl product.

References

  • BoronPharm Product Catalog Source: BoronPharm URL
  • Source: National Institutes of Health (PMC)
  • Buchwald Portfolio: Palladacycles and Ligands Source: Sigma-Aldrich URL
  • Trans-Dichlorobis(XPhos)palladium(II)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD)

Sources

Application Notes & Protocols: The Strategic Role of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Accelerating Kinase Inhibitor Discovery with Privileged Scaffolds

Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most intensely pursued target classes in modern drug discovery.[2][3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, but the discovery process remains challenging due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3] A key strategy to accelerate the discovery of potent and selective inhibitors is the use of "privileged" chemical fragments—molecular building blocks that are known to interact favorably with common features of the target class.

This guide focuses on one such strategic building block: (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid . We will dissect its molecular architecture to understand its design rationale and provide detailed protocols for its application in the synthesis and evaluation of novel kinase inhibitors. This molecule is not an inhibitor itself, but rather a versatile starting material designed to streamline the generation of compound libraries with a high potential for kinase-modulating activity.

Section 1: Molecular Design and Physicochemical Rationale

The structure of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a deliberate convergence of functionalities, each chosen for a specific role in drug discovery. Understanding these components is key to appreciating its utility.

PropertyValue
Chemical Name (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid
CAS Number 1704066-86-3[4]
Molecular Formula C₁₄H₂₂BNO₄
Appearance Typically an off-white to white solid
Purity Available commercially at ≥95% purity[4]

1.1 The Boronic Acid "Handle" The boronic acid group is the molecule's primary reactive site. Its chief role is to serve as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This reaction is a cornerstone of modern medicinal chemistry, enabling the reliable formation of carbon-carbon bonds to construct complex biaryl structures, which are common in approved drugs.[7][8][9] Beyond its synthetic utility, the boronic acid moiety can itself act as a pharmacophore, capable of forming reversible covalent bonds with serine or threonine residues in an enzyme's active site or participating in critical hydrogen bonding interactions.[10][11][12]

1.2 The Morpholino "Anchor" The morpholino group is a highly prevalent feature in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[13][14] Its inclusion in this building block is a strategic choice for several reasons:

  • Hinge-Binding: The nitrogen and oxygen atoms of the morpholine ring are excellent hydrogen bond acceptors and donors, respectively. This allows it to form key interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchor point for many potent inhibitors.[13][15]

  • Physicochemical Properties: The morpholino group significantly improves the aqueous solubility and overall physicochemical properties of a molecule, which is a crucial factor for drug development.

  • Metabolic Stability: It is a generally stable moiety that can improve the metabolic profile of a potential drug candidate.

1.3 The Propoxy Linker and Phenyl Core The flexible three-carbon propoxy linker provides the necessary distance and conformational freedom for the morpholino group to optimally position itself within the kinase active site. The substituted phenyl ring acts as a rigid scaffold, presenting the boronic acid for coupling and the side chain for binding in a well-defined geometry. The methyl group provides a subtle modification to the electronic and steric profile of the core.

Section 2: Synthetic Application in Kinase Inhibitor Library Generation

The primary application of this reagent is in the rapid synthesis of diverse chemical libraries. By coupling this boronic acid with various heterocyclic halides (e.g., pyrimidines, quinazolines, indazoles), researchers can quickly generate a multitude of novel compounds that already contain the desirable morpholino-based side chain.

The general workflow involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a suitable aryl or heteroaryl halide.

G cluster_0 Reactants A (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Heterocyclic Halide (e.g., Chloro-pyrimidine) B->C D Work-up & Purification (e.g., Chromatography) C->D Crude Product E Library of Potential Kinase Inhibitors D->E Purified Compounds

Caption: General workflow for Suzuki-Miyaura synthesis of a kinase inhibitor library.

This protocol describes a representative coupling reaction with a generic chloro-pyrimidine core, a common scaffold in kinase inhibitors.[16]

Rationale: The palladium catalyst facilitates the carbon-carbon bond formation.[5] The base is required to activate the boronic acid to form a boronate complex, which participates in the transmetalation step of the catalytic cycle.[5][6] The solvent system is chosen to dissolve both organic and inorganic reagents, and degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 equivalents)

  • Heterocyclic chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane or DME)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Setup: To a round-bottom flask, add the heterocyclic chloride (1.0 eq.), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.

  • Solvent Addition: Add the organic solvent (e.g., Dioxane) via syringe to dissolve the reagents.

  • Base Addition: Add the aqueous sodium carbonate solution.

  • Degassing (Causality): The solution must be degassed to ensure the palladium catalyst remains in its active Pd(0) state. This is typically done by bubbling inert gas through the solution for 15-20 minutes or by subjecting the flask to several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture under the inert atmosphere to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final desired compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Section 3: Biological Context - Targeting the PI3K/Akt/mTOR Pathway

The morpholino moiety is a hallmark of many inhibitors targeting the Phosphoinositide 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) pathway.[14][15][16] This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common driver in many cancers.[14][16] Therefore, compounds synthesized using the title boronic acid are prime candidates for screening against kinases in this pathway.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor (Derived from title compound) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits (Potential Dual)

Caption: The PI3K/Akt/mTOR pathway, a key target for morpholino-containing inhibitors.

Section 4: Protocols for Biological Evaluation

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with a direct measure of enzyme inhibition (biochemical assay) and progressing to activity in a more complex biological system (cell-based assay).

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction.[17][18] Active kinases consume ATP to phosphorylate their substrate. An inhibitor will block this activity, resulting in higher levels of residual ATP. The amount of ATP is quantified by a luciferase reaction that generates a luminescent signal directly proportional to the ATP concentration. The Kinase-Glo® assay is a common commercial example.[17][19]

Materials:

  • Purified recombinant target kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase Assay Buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at a concentration near the Km for the target kinase)

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well or 384-well plates (for luminescence)

  • Multichannel pipettor and a plate reader with luminescence detection capability

Procedure:

  • Compound Plating: Prepare serial dilutions of your synthesized inhibitors in DMSO. Add 1 µL of each dilution to the wells of the assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Kinase Addition: Prepare a solution of the kinase enzyme in assay buffer. Add 10 µL of this solution to each well, except for the "no enzyme" negative control wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a reaction mixture containing the kinase substrate and ATP in assay buffer. Add 10 µL of this mixture to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[]

Principle: A potent inhibitor should block the kinase's activity within a living cell, leading to a decrease in the phosphorylation of its downstream substrates.[2] For the PI3K/Akt pathway, a successful inhibitor should decrease the phosphorylation of Akt at Serine 473 (p-Akt S473).[16] Western blotting allows for the direct visualization and quantification of this effect.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., C4-2, PC-3)[16]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt S473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels, transfer apparatus, and imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor (e.g., 0.1, 1, 10 µM) for a specific duration (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against p-Akt (S473) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Akt/total-Akt ratio indicates successful target engagement in a cellular context.[13]

Section 5: Data Interpretation and Iterative Optimization

The data from biochemical and cellular assays are used to establish a Structure-Activity Relationship (SAR). This information guides the next round of synthesis to optimize the "other half" of the molecule—the heterocyclic core coupled to the boronic acid.

Compound IDHeterocyclic CoreBiochemical IC₅₀ (nM) [PI3Kα]Cellular p-Akt EC₅₀ (nM)
LEAD-001 2-amino-pyrimidine150850
LEAD-002 2-amino-4-methyl-pyrimidine75400
LEAD-003 2-amino-quinazoline25120
LEAD-004 2-amino-indole550>10000

This data is for illustrative purposes only.

This hypothetical data suggests that a quinazoline core (LEAD-003) is more favorable than a pyrimidine or indole for this particular scaffold, providing a clear direction for further chemical optimization.

The process of synthesis and evaluation is iterative. The data from each round of testing informs the design of the next generation of compounds, aiming for improved potency, selectivity, and drug-like properties.

G A Design & Synthesis (Using Title Compound) B Biochemical Screening (e.g., IC₅₀ Determination) A->B Generate Library C Cell-Based Assays (e.g., Target Engagement) B->C Confirm Hits D SAR Analysis (Structure-Activity Relationship) C->D Generate Data D->A Inform Next Design E Lead Optimization (ADME/Tox, In Vivo) D->E Select Leads

Caption: The iterative cycle of targeted kinase inhibitor discovery.

Conclusion

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a prime example of a rationally designed building block for modern medicinal chemistry. By incorporating a privileged kinase-binding motif (the morpholino group) and a versatile synthetic handle (the boronic acid), it allows drug discovery teams to bypass early synthetic hurdles and focus on rapidly generating and evaluating diverse libraries of high-potential kinase inhibitors. Its use streamlines the path from initial hit identification to lead optimization, ultimately accelerating the development of novel targeted therapies.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • Tadesse, S., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Shan, B. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. IU Indianapolis ScholarWorks.
  • BenchChem. (n.d.). 4-Methylpyridine-3-Boronic Acid: A Versatile Building Block in Modern Drug Discovery.
  • Devereaux, Z. J., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5489.
  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Mahajan, S., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(7), 817-822. [Link]

  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(22), 7993. [Link]

  • Zhang, T., et al. (2020). Advances in reversible covalent kinase inhibitors. RSC Chemical Biology, 1(4), 268-284. [Link]

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202. [Link]

  • Wu, P., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(7), 863. [Link]

  • ACS Publications. (2022, September 28). Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2)
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • ETH Library. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry.
  • PubChem. (n.d.). 4-Methyl-3-(3-Morpholinopropoxy)phenylboronic acid.
  • BenchChem. (2025, December). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • BenchChem. (n.d.).
  • Wang, L., et al. (2022). Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. Journal of Medicinal Chemistry, 65(19), 13048-13061. [Link]

  • Sigma-Aldrich. (n.d.). (4-((3-Methoxypropoxy)methyl)phenyl)boronic acid.
  • Liu, P., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to....
  • ACS Publications. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • ACS Publications. (2009, April 14). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.
  • BIOCEV. (n.d.).
  • Leśniewska, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

  • Zhang, H., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7899-7917. [Link]

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3257. [Link]

  • International Zebrafish Society. (2016, May 3). Guide for Morpholino Users: Toward Therapeutics.
  • BoronPharm. (n.d.). (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.
  • ResearchGate. (n.d.). Covalent Kinase Inhibitors: An Overview.
  • Du, Y., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology, 16(10), 1937-1944. [Link]

  • CymitQuimica. (n.d.). CAS 756520-73-7: 1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol.
  • MDPI. (2021, September 9). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules.
  • News-Medical. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • University of Bath. (2024, November 18). Novel boronic acids for combating anti-microbial resistance in P.aeruginosa.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • MilliporeSigma. (n.d.). Kinase Assay Kit.
  • Encyclopedia.pub. (2023, May 10). Advantages and Disadvantages of Covalent Inhibitors.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • BenchChem. (n.d.). Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay.

Sources

Protocol for the Suzuki-Miyaura Cross-Coupling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid and a range of aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind key steps, optimization strategies, and troubleshooting advice to ensure robust and reproducible outcomes.

Introduction and Scientific Principle

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura cross-coupling has become an indispensable tool in organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] Its power lies in its ability to efficiently create C(sp²)–C(sp²) bonds under relatively mild conditions, with high functional group tolerance and using organoboron reagents that are generally stable and have low toxicity.[1][3]

The reaction couples an organoboron species (in this case, our boronic acid) with an organohalide or pseudohalide (the aryl halide) in the presence of a palladium catalyst and a base.[1][4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3][4][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a square-planar Pd(II) complex.[3][5] The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[3]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then facilitates the ligand exchange on the palladium complex.[5][6][7]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product (Ar¹-Ar²) RedElim->Pd0 BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activates Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the coupling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid with various aryl halides. Optimization may be required based on the specific reactivity of the chosen aryl halide.

Materials and Equipment
  • Reagents:

    • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

    • Aryl Halide (e.g., Aryl Bromide, Iodide, or Chloride)

    • Palladium Catalyst (see Table 1 for options)

    • Base (see Table 1 for options)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)[4]

    • Degassed Water (for biphasic systems)

    • Ethyl Acetate (for work-up)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Celite®

    • Silica Gel for column chromatography

  • Equipment:

    • Schlenk flask or round-bottom flask with condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath with temperature control

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

Reaction Setup and Execution

Critical Note on Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] All steps involving the catalyst and solvents should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to prevent catalyst decomposition and homocoupling side reactions.[8] Solvents must be thoroughly degassed prior to use (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles).

  • Reagent Addition:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv).

    • Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess can complicate purification.

  • Inerting the Vessel:

    • Seal the flask and evacuate the atmosphere using a vacuum pump, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (see Table 1 for loading).

    • Using a syringe, add the degassed solvent(s) to the flask to achieve the desired concentration (typically 0.1–0.5 M relative to the limiting reagent). If using a biphasic system (e.g., Dioxane/Water), add the organic solvent first, followed by the degassed water.

  • Reaction Conditions:

    • Lower the flask into a pre-heated oil bath and begin vigorous stirring. The reaction temperature can range from room temperature to 110 °C, depending on the substrates and catalyst.[8] A good starting point is often 80-90 °C.[9]

    • Monitor the reaction's progress by TLC or by taking small aliquots (under inert atmosphere) for LC-MS or GC-MS analysis.

  • Reaction Work-up:

    • Once the reaction is complete (typically indicated by the disappearance of the limiting starting material), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers. Wash the combined organic phase sequentially with water and then brine to remove inorganic salts and water-soluble impurities.[10]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will likely contain residual catalyst and side products. Purify the residue using silica gel column chromatography.[10] The appropriate eluent system should be determined by TLC analysis.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling often depends on the judicious choice of catalyst, base, and solvent, especially when dealing with challenging substrates.

Parameter Selection
ParameterOptions & ConsiderationsRationale & Expertise
Aryl Halide Aryl-I, Aryl-Br, Aryl-OTf, Aryl-ClReactivity Order: I > Br > OTf >> Cl .[3] Aryl chlorides are cost-effective but less reactive, often requiring more active (and expensive) catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[3][6]
Pd Catalyst Pd(PPh₃)₄: A classic, reliable Pd(0) source.PdCl₂(dppf): A robust Pd(II) pre-catalyst.Pd₂(dba)₃ + Ligand: Allows for ligand screening.Buchwald Pre-catalysts (e.g., XPhos Pd G3): Highly active for difficult couplings.[11][12]For general screening, PdCl₂(dppf) is an excellent starting point. For unreactive aryl chlorides or sterically hindered substrates, a Buchwald system is recommended. Catalyst loading is typically 0.5–5 mol%.[8]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N (less common)The base's role is to form the reactive boronate species.[7] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and can be effective at lower temperatures. K₂CO₃ is a milder, economical choice. An aqueous solution of the base is often used.[9]
Solvent Ethers: Dioxane, THF[13]Aromatics: TolueneAmides: DMF, DMAcCommonly used as biphasic mixtures with water. A solvent mixture like Dioxane/H₂O or Toluene/H₂O is very common. The water helps dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst. Thoroughly degassing the solvent is non-negotiable to prevent catalyst oxidation.[4]

Table 1: Guide to Selecting Reaction Parameters.

Common Issues and Solutions
  • Issue: Low or No Conversion

    • Cause: The catalyst may be inactive, or the reaction conditions are too mild for the chosen aryl halide.

    • Solution:

      • Check Inert Technique: Ensure all reagents and solvents were handled properly to exclude oxygen.

      • Increase Temperature: Incrementally increase the reaction temperature.

      • Switch Catalyst: If using an aryl chloride, switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][8]

      • Change Base/Solvent: A stronger base like K₃PO₄ or a different solvent system may be required.

  • Issue: Protodeboronation of the Boronic Acid

    • Cause: The boronic acid group is replaced by a hydrogen atom, a common side reaction, especially with electron-deficient or heteroaryl boronic acids under harsh basic conditions.[4]

    • Solution:

      • Use a Milder Base: Switch from K₃PO₄ to K₂CO₃ or CsF.

      • Lower Temperature: Run the reaction at the lowest effective temperature.

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) which can be more resistant to protodeboronation.[4]

  • Issue: Formation of Homocoupled Byproducts

    • Cause: Two molecules of the boronic acid (biaryl) or two molecules of the aryl halide couple with themselves. This is often caused by the presence of oxygen or using a Pd(II) pre-catalyst which can facilitate oxidative coupling.[4][8]

    • Solution:

      • Improve Degassing: Ensure the reaction mixture and solvents are rigorously deoxygenated.

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions during the in situ reduction of a Pd(II) source.[8]

  • Issue: Palladium Black Precipitation

    • Cause: The soluble palladium catalyst has agglomerated and precipitated out of solution as inactive palladium metal. This indicates catalyst decomposition.

    • Solution:

      • Check Ligand Ratio: Ensure an adequate ligand-to-palladium ratio is used (typically 1:1 to 4:1) to stabilize the catalytic species.[8]

      • Lower Temperature: Excessively high temperatures can accelerate catalyst decomposition.[8]

      • Use a More Robust Ligand: Bulky, electron-donating ligands often form more stable palladium complexes.[8]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4330–4333. Available at: [Link]

  • Knapp, D. M., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cunha, R. L. O. R., & de Andrade, J. B. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 2(11), 7853-7860. Available at: [Link]

  • Royal Society of Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Thomas, A. A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(61), 15065-15081. Available at: [Link]

Sources

Application Notes: Utilizing (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in Active Pharmaceutical Ingredient (API) Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Synthesis

The architectural complexity of modern active pharmaceutical ingredients (APIs) necessitates a robust and versatile synthetic toolkit. Among the most powerful methodologies for constructing the core scaffolds of many drugs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, enabling the synthesis of complex biaryl structures that are prevalent in numerous therapeutic agents.[1][2] Boronic acids, in particular, have gained prominence due to their stability, low toxicity, and broad functional group tolerance.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS No. 1704066-86-3) in API manufacturing. This specific arylboronic acid is a valuable building block, incorporating a methyl group, a flexible morpholinopropoxy side chain, and the reactive boronic acid moiety. The morpholine group can enhance pharmacokinetic properties such as solubility and metabolic stability, making this reagent particularly attractive for medicinal chemistry applications. While direct synthesis routes for blockbuster drugs using this exact molecule may not be publicly disclosed in detail, its structural motifs are analogous to fragments found in various pharmaceuticals, including those targeting kinases and other enzymes. This guide will provide both the theoretical underpinnings and practical, field-proven protocols for its application, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a solid at room temperature. While a specific material safety data sheet (MSDS) for this compound is not widely available, general safety precautions for arylboronic acids should be strictly followed. These compounds are typically classified as irritants, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.

Table 1: General Properties of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

PropertyValueSource
CAS Number 1704066-86-3Internal Data
Molecular Formula C₁₄H₂₂BNO₄Internal Data
Molecular Weight 279.14 g/mol Internal Data
Appearance White to off-white solidSupplier Information
Purity Typically ≥95%Supplier Information
Storage Store in a cool, dry place under an inert atmosphereGeneral Boronic Acid Handling

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in API synthesis is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a new C-C bond between the boronic acid-bearing phenyl ring and an aryl or heteroaryl halide (or triflate).

Reaction Mechanism: A Step-by-Step Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a starting point for the Suzuki-Miyaura coupling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask, followed by water (1 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Base B Inert Atmosphere A->B C Add Catalyst & Solvents B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Isolated Product I->J

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Potassium carbonate is a common and effective choice, but other bases like cesium carbonate or potassium phosphate may be beneficial for challenging substrates.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.

  • Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst. For more challenging couplings, more sophisticated phosphine ligands (e.g., SPhos, XPhos) may be required to promote the reaction.

Application in API Synthesis: A Case Study Perspective on Zafirlukast

While a direct synthetic route to a marketed drug using (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is not explicitly detailed in publicly available literature, we can look at the synthesis of the anti-asthma drug Zafirlukast as a representative example of where such a building block would be highly valuable. The core of Zafirlukast contains a substituted indole coupled to a modified benzoic acid derivative.

While published syntheses of Zafirlukast often employ alternative coupling strategies, a convergent synthesis could theoretically utilize a Suzuki-Miyaura coupling between an appropriately functionalized indole halide and a boronic acid like the one discussed. The morpholinopropoxy side chain present in our title compound is a common feature in many modern APIs, designed to improve physicochemical properties.

Purification and Characterization

The purification of the biaryl product is typically achieved through flash column chromatography on silica gel. The polarity of the eluent will depend on the specific product and can be determined by TLC analysis.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The presence of signals corresponding to both coupling partners and the disappearance of the starting material signals are key indicators of a successful reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring the reaction progress and confirming the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Table 2: Representative Analytical Data for a Hypothetical Coupling Product

TechniqueExpected Observations
¹H NMR Appearance of new aromatic signals in the biaryl region; characteristic signals for the methyl, morpholine, and propoxy groups.
¹³C NMR Signals corresponding to all carbon atoms in the coupled product.
LC-MS A major peak corresponding to the [M+H]⁺ of the expected product.
HPLC A single major peak indicating high purity (e.g., >98%).

Conclusion and Future Outlook

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of API manufacturing. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl scaffolds containing a desirable morpholine moiety. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully incorporate this reagent into their synthetic strategies. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic use of functionalized boronic acids like the one discussed here will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the use of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. We delve into the fundamental principles of Microwave-Assisted Organic Synthesis (MAOS), detailing its advantages over conventional heating methods, such as dramatic reductions in reaction time, improved yields, and enhanced reproducibility.[1][2][3] A detailed, optimized protocol for the efficient coupling of the title boronic acid with aryl halides is presented, aimed at researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular scaffolds. The document includes expert insights into reaction optimization, troubleshooting, and safety, establishing a robust framework for leveraging this technology in a laboratory setting.

The Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[4][5] Unlike conventional heating, which relies on conduction and convection and often results in uneven temperature distribution, MAOS utilizes the ability of specific molecules to transform electromagnetic energy into heat.[2]

Mechanism of Microwave Heating

The efficiency of MAOS stems from a direct heating mechanism at the molecular level, primarily driven by two phenomena: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules, such as the solvents used in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the reaction medium.[6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat through kinetic energy transfer.[6]

This direct "in-core" heating leads to a rapid and uniform temperature increase that is not achievable with traditional oil baths or heating mantles.[1][4] Dedicated microwave reactors for synthesis are equipped with advanced sensors for precise temperature and pressure control, ensuring safety and reproducibility far beyond what is possible with domestic microwave ovens.[1]

Advantages Over Conventional Heating

The adoption of MAOS provides numerous, field-proven advantages:

  • Drastic Reaction Time Reduction: Reactions that take hours or days using conventional reflux can often be completed in minutes.[1][7]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants are held at high temperatures, reducing the formation of by-products and often leading to cleaner reaction profiles and higher yields.[2][4][5]

  • Enhanced Reproducibility: Automated microwave systems provide precise control over reaction parameters, reducing human error and improving the consistency of results.[4]

  • Superheating Capabilities: In sealed vessels, solvents can be heated to temperatures far above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius law.[1]

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8][9] Boronic acids are generally stable, non-toxic, and their by-products are easily removed, making this reaction highly practical.

The title compound, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid[10], is a valuable building block. The morpholine moiety can improve aqueous solubility and provides a basic handle for salt formation, which is often desirable in pharmaceutical applications. The overall structure is well-suited for incorporation into biaryl scaffolds, a common motif in medicinal chemistry.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X).

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product_out Ar¹-Ar² (Product) RedElim->Product_out Ar1X_in Ar¹-X Ar1X_in->OxAdd Ar2BOH2_in Ar²-B(OH)₂ + Base Ar2BOH2_in->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol details the coupling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid with a representative aryl bromide, 4-bromoanisole.

Materials and Equipment
  • Reagents:

    • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 equiv.)

    • 4-Bromoanisole (1.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

    • 1,4-Dioxane

    • Deionized Water

  • Equipment:

    • Dedicated microwave synthesis reactor

    • 10 mL microwave reaction vial with a stir bar

    • Crimp sealer for reaction vials

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A 1. Add Reagents to Vial (Boronic Acid, Aryl Halide, Catalyst, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Seal Vial B->C D 4. Place in Reactor C->D E 5. Irradiate (120 °C, 15 min) D->E F 6. Cool to RT E->F G 7. Dilute & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J Characterization (NMR, MS)

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure
  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.

  • Securely seal the vial using a crimp cap.

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate with stirring at 120 °C for 15 minutes. The temperature should be ramped from ambient over 2 minutes.

  • Once the reaction is complete, allow the vial to cool to room temperature (or via the instrument's automated cooling system).

  • Carefully uncap the vial in a fume hood.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography to yield the pure biaryl product.

Optimization and Troubleshooting

The success of a microwave-assisted reaction depends on the careful optimization of several parameters.[11] If the initial reaction yields are low or the reaction does not go to completion, consider the following adjustments.

ParameterInitial ConditionOptimization StrategyRationale & Expert Insight
Temperature 120 °CIncrease in 10-20 °C increments (e.g., 130 °C, 140 °C).Higher temperatures significantly accelerate reaction rates. Monitor pressure to ensure it remains within the instrument's safe operating limits.[1] Be mindful of potential thermal degradation of sensitive substrates.
Time 15 minIncrease to 20 or 30 minutes.While MAOS is rapid, some less reactive substrates may require longer irradiation times to reach completion.
Base K₂CO₃Switch to a stronger base like Cs₂CO₃ or an organic base like triethylamine (TEA).The choice of base is critical for activating the boronic acid for transmetalation. A different base can dramatically alter the reaction outcome.
Solvent System Dioxane/WaterTry DMF/Water or a solvent-free approach by grinding reactants together.[12][13]The solvent's dielectric properties determine how efficiently it absorbs microwave energy.[1] Solvent-free reactions are a greener alternative and can be highly effective.[12][13]
Catalyst/Ligand Pd(OAc)₂/PPh₃Use a pre-catalyst like Pd(dppf)Cl₂ or a more active ligand like XPhos.For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more sophisticated catalyst systems may be required to improve oxidative addition and prevent catalyst decomposition.[7][14]

Safety Precautions

  • Always use dedicated microwave reactors designed for chemical synthesis. Never use a domestic kitchen microwave oven , as this can lead to violent explosions due to uncontrolled heating and pressure buildup.[1]

  • Inspect reaction vials for any cracks or defects before use.

  • Always operate the microwave reactor according to the manufacturer's instructions and behind a safety shield.

  • Allow the reaction vessel to cool completely before opening to avoid the risk of bumping or flashing of superheated solvents.

  • Handle all chemicals, particularly palladium catalysts and organic solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted organic synthesis represents a significant advancement over classical heating methods, offering unparalleled speed, efficiency, and control.[4][6] The protocol described herein for the Suzuki-Miyaura coupling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid provides a reliable and rapid method for the synthesis of valuable biaryl compounds. By understanding the principles of microwave heating and systematically optimizing reaction parameters, researchers can harness this powerful tool to accelerate discovery and development in chemistry and related sciences.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Microwave assisted organic synthesis (MAOS). (2021, May 13). International Journal of Chemical Science. Retrieved March 17, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. (2008, April 18). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Microwave-Assisted Synthesis of Ethynylarylboronates for the Construction of Boronic Acid-Based Fluorescent Sensors for Carbohydrates. (2006, April 15). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Efficient Synthesis of Boron-Containing α-Acyloxyamide Analogs via Microwave Irradiation. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • 3-(Morpholino)phenylboronic acid | C10H14BNO3. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. Retrieved March 17, 2026, from [Link]

  • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid | 1704066-86-3. (n.d.). BoronPharm. Retrieved March 17, 2026, from [Link]

  • Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. (2008, August 22). ACS Publications. Retrieved March 17, 2026, from [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Université d'Orléans. Retrieved March 17, 2026, from [Link]

  • Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. (2024, December 10). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Synthetic route of compounds 1–4 (A = reactant: aromatic phenylboronic acid; catalyst...). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Boronic acid. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • A significance of microwave assist technique in green chemistry. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. (2017, October 25). MDPI. Retrieved March 17, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO. Retrieved March 17, 2026, from [Link]

  • Microwave-Assisted Synthesis of Boron-Modified TiO2 Nanocrystals. (2014, June 6). MDPI. Retrieved March 17, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (n.d.). Thieme. Retrieved March 17, 2026, from [Link]

Sources

Functionalization of nanomaterials using (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Stimuli Responsive Nanomaterial Functionalization using (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Executive Summary

The functionalization of nanocarriers for targeted drug delivery requires ligands that can navigate the complex physiological barriers of the human body. (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS: 1704066-86-3) is a highly specialized bifunctional ligand engineered to address these challenges. By integrating a phenylboronic acid (PBA) moiety with a morpholine ring, this molecule enables the creation of "smart" dynamic covalent nanomaterials. This guide details the mechanistic rationale and self-validating protocols for grafting this ligand onto diol-rich nanomaterials, creating a system that responds sequentially to the slightly acidic tumor microenvironment (TME) and the highly acidic endosomal compartments.

Mechanistic Rationale: The Causality of Experimental Choices

In advanced nanomedicine, achieving prolonged blood circulation (stealth) while ensuring efficient cellular uptake is a fundamental paradox. Functionalizing a diol-rich nanocarrier (e.g., dopamine-coated mesoporous silica or dextran nanogels) with this specific ligand resolves the paradox through two distinct chemical mechanisms:

  • Dynamic Covalent Boronate Esterification (The Anchor & Trigger): The PBA group forms a reversible boronate ester with cis-diols on the nanoparticle surface. We deliberately conduct this functionalization in a slightly alkaline buffer (pH 8.0). Causality: The tetravalent boronate anion selectively forms stable ester linkages with diols under relatively alkaline microenvironments [[1]](). This dynamic covalent bond remains stable at physiological pH (7.4) but rapidly hydrolyzes in response to the acidic variations of the endosome (pH 5.0–5.5), triggering payload release [[2]]().

  • Morpholine-Mediated Charge Reversal (The Navigator): The morpholine ring acts as an extracellular pH sensor. At pH 7.4, it remains unprotonated, rendering the nanoparticle surface neutral and preventing premature immune clearance. Upon reaching the TME (pH ~6.5), the morpholine group protonates, inducing a charge reversal to a cationic state. This positive surface strongly interacts with anionic cancer cell membranes, driving enhanced internalization 3.

Mechanism A Diol-Functionalized Nanoparticle Core C Conjugated Nanocarrier (Neutral at pH 7.4) A->C Boronate Ester Formation (pH 8.0) B Morpholine-PBA Ligand B->C Dynamic Covalent Bonding D TME Targeting (Protonated at pH 6.5) C->D Charge Reversal (Morpholine) E Endosomal Escape & Drug Release (pH 5.5) D->E Boronate Cleavage (Acidic Hydrolysis)

Fig 1. Logical mechanism of dual-stimuli responsive targeting and release.

Materials and Reagents

  • Ligand: (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (Purity ≥95%).

  • Nanomaterial Core: Dopamine-functionalized Mesoporous Silica Nanoparticles (DA-MSNs), pre-loaded with a model therapeutic (e.g., Doxorubicin).

  • Reaction Buffers: 0.1 M Phosphate Buffer (pH 8.0) for optimal tetravalent boronate formation.

  • Validation Buffers: PBS (pH 7.4), PBS (pH 6.5), Acetate Buffer (pH 5.5).

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO).

Experimental Protocols

Design Philosophy: The following methodology is engineered as a self-validating system . By utilizing Zeta potential measurements at specific pH inflection points, researchers can definitively confirm both the successful grafting of the ligand and its functional responsiveness without relying solely on complex NMR or FTIR spectroscopy.

Workflow Step1 Step 1: Disperse Diol-NPs in pH 8.0 Buffer Step2 Step 2: Add Morpholine-PBA in DMSO Step1->Step2 Step3 Step 3: Stir 12h (Dynamic Covalent Bonding) Step2->Step3 Step4 Step 4: Centrifuge & Wash (PBS pH 7.4) Step3->Step4 Step5 Step 5: Zeta Potential Self-Validation Step4->Step5

Fig 2. Step-by-step experimental workflow for nanomaterial functionalization.

Protocol A: Surface Functionalization (Boronate Esterification)
  • Nanoparticle Dispersion: Disperse 10 mg of drug-loaded DA-MSNs in 5 mL of 0.1 M Phosphate Buffer (pH 8.0). Sonicate for 10 minutes in an ice bath to ensure a monodisperse suspension.

  • Ligand Activation: Dissolve 5 mg of the (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid ligand in 0.5 mL of anhydrous DMSO.

  • Conjugation: Add the ligand solution dropwise to the DA-MSN suspension under continuous magnetic stirring (600 rpm).

  • Incubation: Stir the mixture in the dark at room temperature for 12 hours. The dynamic covalent bonds will spontaneously form between the PBA and the catechol groups of the dopamine shell.

  • Purification: Centrifuge the suspension at 12,000 rpm for 15 minutes. Wash the pellet twice with PBS (pH 7.4) to remove unreacted ligand and DMSO. Resuspend the final functionalized nanoparticles (Morph-PBA-MSNs) in 5 mL of PBS (pH 7.4).

Protocol B: Self-Validation via Zeta Potential Shift

To verify successful functionalization, the morpholine group's protonation behavior must be tested.

  • Prepare three 1 mL aliquots of Morph-PBA-MSNs (1 mg/mL) in buffers adjusted to pH 7.4, pH 6.5, and pH 5.5.

  • Equilibrate the samples at 37°C for 30 minutes.

  • Measure the Zeta potential using Dynamic Light Scattering (DLS).

  • Validation Check: A shift from near-neutral (pH 7.4) to highly positive (pH 6.5) confirms the successful surface grafting of the morpholine-bearing ligand.

Protocol C: In Vitro Stimuli-Responsive Drug Release
  • Place 2 mg of Morph-PBA-MSNs into dialysis bags (MWCO 3500 Da).

  • Submerge the bags in 20 mL of release media: PBS (pH 7.4) and Acetate Buffer (pH 5.5).

  • Incubate at 37°C with gentle shaking (100 rpm).

  • At predetermined time points (1, 2, 4, 8, 12, 24 h), extract 1 mL of the external medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the released drug using UV-Vis spectroscopy or HPLC.

Data Presentation: Validation Metrics

The following table summarizes the expected quantitative validation data, demonstrating the self-validating nature of the functionalization across different physiological compartments.

ParameterpH 7.4 (Blood Circulation)pH 6.5 (Tumor Microenvironment)pH 5.5 (Endosome/Lysosome)
Zeta Potential (mV) -2.1 ± 0.5 (Neutral/Stealth)+18.4 ± 1.2 (Cationic/Uptake)+25.6 ± 1.5 (Highly Cationic)
Boronate Ester Status Intact (Stable)Intact (Stable)Cleaved (Hydrolyzed)
Cumulative Drug Release (24h) < 15% (Minimal Leakage)~ 25% (Slight Release)> 85% (Burst Release)

References

  • Nanohydrogels: Advanced Polymeric Nanomaterials in the Era of Nanotechnology for Robust Functionalization and Cumulative Applications Source: MDPI URL
  • Source: PMC (nih.gov)
  • Nordihydroguaiaretic Acid-Cross-Linked Phenylboronic Acid-Functionalized Polyplex Micelles for Anti-angiogenic Gene Therapy of Orthotopic and Metastatic Tumors Source: ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Protodeboronation of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in their synthetic workflows. The unique structure of this molecule, which incorporates both electron-donating groups and a basic morpholine moiety, presents specific challenges, most notably a susceptibility to protodeboronation. This document provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and prevent this undesired side reaction, ensuring the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

Q1: What is protodeboronation and why is my specific boronic acid susceptible?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your starting material, converting it into the corresponding arene byproduct—in this case, 1-methyl-2-(3-morpholinopropoxy)benzene—which directly reduces the yield of your desired coupled product.

Your molecule, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, is particularly prone to this reaction for two primary reasons:

  • Electronic Effects: The phenyl ring is substituted with two electron-donating groups (the 4-methyl and the 3-alkoxy groups). Electron-rich arylboronic acids can be more susceptible to protodeboronation under certain conditions.[2]

  • Internal Basicity: The presence of the morpholine group, a tertiary amine, introduces a basic site within the molecule. This can lead to the formation of reactive zwitterionic intermediates under neutral pH or intramolecular catalysis, which can accelerate the C-B bond cleavage.[1]

Q2: How can I detect if protodeboronation is occurring in my reaction?

The most direct method is to look for the byproduct. You can analyze your crude reaction mixture using:

  • Thin-Layer Chromatography (TLC): You may observe a new, often less polar, spot corresponding to the arene byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Look for a peak with a mass corresponding to the protodeboronated compound, 1-methyl-2-(3-morpholinopropoxy)benzene (C₁₄H₂₁NO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence is the appearance of a new singlet or doublet in the aromatic region of the ¹H NMR spectrum, replacing the signals adjacent to the former boronic acid group.

Q3: My Suzuki-Miyaura coupling reaction has a low yield, but I'm not sure why. Is protodeboronation the likely cause?

Low yield accompanied by the formation of a significant byproduct is a classic symptom of protodeboronation.[3] If the desired cross-coupling reaction is slow (due to steric hindrance, an inefficient catalyst, or suboptimal temperature), the competing protodeboronation pathway has more time to consume the boronic acid starting material.[4] Confirming the identity of the major byproduct as the protodeboronated arene is the crucial first step in troubleshooting.

Part 2: In-Depth Troubleshooting Guide

This section explores the root causes of protodeboronation and provides validated solutions to mitigate them.

Issue 1: Base-Induced Decomposition

The choice and concentration of the base are the most critical factors in Suzuki-Miyaura coupling and a primary driver of protodeboronation.

  • Root Cause Analysis: Most Suzuki-Miyaura reactions are performed in basic media. The base activates the boronic acid by converting it from a neutral, trigonal species (ArB(OH)₂) to a more nucleophilic, tetrahedral boronate anion (ArB(OH)₃⁻).[5][6] However, this highly reactive boronate is also the species most susceptible to protodeboronation, especially at high pH and in the presence of water.[5][7] Strong bases like sodium or potassium hydroxide (NaOH, KOH) create a high concentration of this reactive intermediate, significantly accelerating its decomposition.

  • Solutions & Mitigation Strategies:

    • Select a Milder Base: The most effective strategy is to switch from strong hydroxide bases to milder inorganic bases. Weaker bases maintain a lower equilibrium concentration of the reactive boronate, favoring the productive coupling pathway over decomposition.[4]

    • Ensure Anhydrous Conditions: Water is the proton source for protodeboronation. Using anhydrous solvents and finely ground, dried bases can dramatically suppress the side reaction.[3][4]

BaseTypical ConditionsProsCons / Causality
KOH, NaOH Aqueous/BiphasicHigh reactivity, good solubilityHigh Risk. Strong bases maximize the concentration of the boronate anion, drastically increasing the rate of protodeboronation.[4]
K₂CO₃, Cs₂CO₃ Aqueous or AnhydrousModerate reactivity, widely usedMedium Risk. Weaker bases that are effective for many couplings but can still promote protodeboronation with sensitive substrates.
K₃PO₄ Anhydrous (e.g., dioxane, THF)Low Risk. A preferred mild base for sensitive boronic acids. Its lower basicity minimizes boronate formation and subsequent decomposition.[2][4]Often requires anhydrous conditions for optimal performance.
Organic Bases (e.g., Et₃N, DIPEA) AnhydrousCan be effective in specific casesGenerally not strong enough to efficiently promote the transmetalation step in many Suzuki couplings.
Issue 2: Inefficient Catalysis Leading to Substrate Decomposition

If the rate of the desired catalytic cycle is not significantly faster than the rate of protodeboronation, the side reaction will dominate.

  • Root Cause Analysis: The stability of your boronic acid is finite under the reaction conditions. An inefficient catalyst system—one that is slow to initiate or has a slow turnover rate—allows the boronic acid to reside in the basic reaction mixture for extended periods, leading to extensive decomposition.[4] Sterically hindered or electron-rich coupling partners can slow the catalytic cycle, making this a more pronounced issue.[8]

  • Solutions & Mitigation Strategies:

    • Use a High-Activity Catalyst System: Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to promote rapid oxidative addition and reductive elimination, accelerating the entire catalytic cycle.[9]

    • Optimize Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable conversion rate. Higher temperatures accelerate both the desired reaction and the undesired protodeboronation, but the latter is often more sensitive to temperature increases.[2][4]

Pre-catalystLigandKey Features & Rationale
Pd(OAc)₂ / Pd₂(dba)₃ SPhos, XPhos, RuPhos Standard combination. These bulky, electron-rich Buchwald ligands accelerate reductive elimination, which is often the rate-limiting step, thus increasing catalytic turnover and outcompeting protodeboronation.[4]
XPhos-Pd-G3 / SPhos-Pd-G3 (Integrated)Excellent choice. These are air- and moisture-stable pre-catalysts that rapidly form the active monoligated Pd(0) species, leading to fast reaction times even at lower temperatures, which is ideal for unstable boronic acids.[9][10]
PEPPSI™-IPr (Integrated NHC)A robust pre-catalyst featuring an N-heterocyclic carbene ligand. Particularly effective for challenging substrates, including heteroaryl chlorides, and can be a good alternative if phosphine ligands are suboptimal.
The Protodeboronation Mechanism

The diagram below illustrates the critical base-catalyzed pathway for protodeboronation. The key is to minimize the concentration of the tetrahedral boronate intermediate to suppress the overall rate of this undesired process.

G cluster_1 Decomposition Pathway BA ArB(OH)₂ (Trigonal Boronic Acid) Boronate ArB(OH)₃⁻ (Tetrahedral Boronate) BA->Boronate Boronate->BA TS Transition State [Ar--H--OH]⁻   | B(OH)₃ Boronate->TS Rate-determining step Proton_Source H₂O (Proton Source) Proton_Source->TS Product Ar-H (Protodeboronated Product) Borate_Waste B(OH)₄⁻ TS->Product TS->Borate_Waste

Caption: Base-catalyzed protodeboronation pathway.

Part 3: Advanced Strategies & Recommended Protocols

When standard optimizations are insufficient, converting the boronic acid to a more stable derivative using a "slow-release" strategy is a highly effective approach.

  • The "Slow-Release" Concept: Boronic acids can be converted into more stable derivatives, such as pinacol boronate esters, MIDA boronates, or potassium trifluoroborates.[1][9] These compounds are more resistant to premature decomposition but can slowly hydrolyze in situ under the reaction conditions to release the active boronic acid. This maintains a very low, steady-state concentration of the boronic acid, ensuring that it is consumed by the fast catalytic cycle before it has a chance to protodeboronate.[1]

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize protodeboronation.

  • Inert Atmosphere Setup: Add the aryl halide (1.0 equiv), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2–1.5 equiv), and finely ground, oven-dried K₃PO₄ (3.0 equiv) to a flame-dried Schlenk flask.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) under a positive flow of argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, ~0.1 M) via syringe.

  • Reaction: Heat the mixture to the lowest effective temperature (start by screening at 60–80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Avoid unnecessarily long reaction times. Once the aryl halide is consumed, cool the reaction to room temperature.

  • Work-up: Quench the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Protocol B: Synthesis and Use of the Pinacol Boronate Ester

If Protocol A fails, converting to the pinacol ester is the recommended next step.

Step 1: Esterification

  • In a round-bottom flask, dissolve (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.

  • Add a drying agent, such as anhydrous MgSO₄, to remove the water formed during the reaction.

  • Stir the mixture at room temperature for 12–24 hours or until TLC/LC-MS analysis shows complete conversion.

  • Filter off the drying agent and remove the solvent in vacuo. The resulting pinacol boronate ester is often stable enough for purification by silica gel chromatography and can be stored for long periods.[11][12]

Step 2: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow Protocol A exactly, but substitute the boronic acid with the (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid pinacol ester (1.2–1.5 equiv). The reaction conditions (mild base, active catalyst) remain critical for success.

Troubleshooting Workflow

Use this decision tree to guide your experimental approach.

G cluster_opt Optimization Cycle (Protocol A) start Start: Low Yield in Suzuki Coupling check_byproduct Analyze crude mixture. Is protodeboronated byproduct present? start->check_byproduct no_pdb Problem is not protodeboronation. Investigate other issues: - Catalyst poisoning - Poor reagent quality - Incorrect stoichiometry check_byproduct->no_pdb No optimize Protodeboronation Confirmed. Implement Protocol A. check_byproduct->optimize Yes opt_base 1. Switch to milder base (e.g., K₃PO₄) optimize->opt_base opt_cat 2. Use high-activity catalyst (e.g., XPhos-Pd-G3) opt_base->opt_cat opt_temp 3. Lower reaction temperature opt_cat->opt_temp check_success Is yield now acceptable (>70%)? opt_temp->check_success success Success! Protocol Optimized. check_success->success Yes advanced Yield still poor. Proceed to Advanced Strategy: Use a Boronate Ester. check_success->advanced No protocol_b Implement Protocol B: 1. Synthesize Pinacol Ester 2. Couple using optimized conditions advanced->protocol_b

Caption: A step-by-step workflow for troubleshooting protodeboronation.

References
  • Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Barreiro, E. J., et al. (2021).
  • Li, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Lloyd-Jones, G. C., et al. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • Protodeboronation. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Cole-Filipiak, N. C., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • BenchChem. (2025). Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling. BenchChem Technical Support.
  • Li, J., et al. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao.
  • BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem Technical Support.
  • Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). CN103951688A.
  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem Technical Support.
  • An, Y., et al. (2014). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry.
  • Chekshin, N., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Soriano-Ursúa, M. A., et al. (2018). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Current Computer-Aided Drug Design.
  • Olsen, K. C., et al. (2022). Internal and external catalysis in boronic ester networks. ChemRxiv.
  • Ley, S. V., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.).
  • Olsen, K. C., et al. (2022). Internal and External Catalysis in Boronic Ester Networks. NSF Public Access Repository.
  • Li, H., et al. (2024).
  • BenchChem. (n.d.). How to avoid protodeboronation of 1-Naphthaleneboronic acid. BenchChem Technical Support.
  • Process for the preparation of substituted phenylboronic acids. (2003). US6576789B1.
  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

Sources

Preventing homocoupling side reactions with (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Homocoupling Side Reactions with (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions, with a special focus on managing the challenges presented by complex, electron-rich substrates such as (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. The structure of this boronic acid, featuring an electron-donating alkoxy group and a basic morpholino moiety, makes it particularly susceptible to oxidative homocoupling, a common side reaction that can significantly reduce the yield of your desired cross-coupled product.

This guide is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the mechanisms of both the desired cross-coupling and the undesired homocoupling pathways to understand how to favor the former.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimerization of my (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. What is causing this homocoupling?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids like yours.[1][2] The primary culprits are typically the presence of oxygen and/or palladium(II) species in your reaction mixture.[1][3][4]

There are two main mechanistic pathways for this unwanted reaction:

  • Oxidative Homocoupling: This is often the most significant pathway. If your reaction mixture is not thoroughly deoxygenated, molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then catalyze the coupling of two boronic acid molecules.[1][3][4][5] The electron-donating alkoxy group on your specific boronic acid increases the electron density of the aromatic ring, making it more susceptible to this oxidative process.

  • Reductive Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) catalyst. The boronic acid itself can act as a reducing agent, and in the process, two molecules of the boronic acid couple.[4] This is more likely to be an issue at the beginning of the reaction before the catalytic cycle is fully established.

The diagram below illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the oxidative homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar'-X ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation ArPdX->Trans Ar-B(OH)2 + Base ArPdAr_prime Ar-Pd(II)-Ar' Trans->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerated Catalyst Product Ar-Ar' (Desired Product) RE->Product ArX Ar'-X Boronic Ar-B(OH)2 + Base Pd0_homo Pd(0)L2 Oxidation Oxidation Pd0_homo->Oxidation O2 PdII Pd(II) Species Oxidation->PdII Trans2 2 x Transmetalation PdII->Trans2 2 Ar-B(OH)2 ArPdAr Ar-Pd(II)-Ar Trans2->ArPdAr RE2 Reductive Elimination ArPdAr->RE2 RE2->Pd0_homo Regenerated Catalyst Homocoupling_Product Ar-Ar (Homocoupling Product) RE2->Homocoupling_Product Oxygen O2 Boronic_homo 2 Ar-B(OH)2 caption Fig 1. Competing Suzuki-Miyaura and Homocoupling Pathways.

Caption: Fig 2. Step-by-step experimental workflow.

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe. The final concentration of the aryl halide should be around 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Adamo, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(29), 6757–6765. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts: A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(6), 842–853.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Sigman, M. S., & Toste, F. D. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 4(8), 2845–2850. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100067. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • Royal Society of Chemistry. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Chemical Communications, 51(84), 15416-15419. [Link]

  • American Chemical Society. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society, 142(11), 5282–5293. [Link]

  • Walker, S. D., et al. (2004). A general method for the Suzuki-Miyaura coupling of 2- and 4-pyridyl chlorides.
  • Royal Society of Chemistry. (2018). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 9(28), 6135–6141. [Link]

  • ChemRxiv. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]

  • C. Al-Masum, et al. (2013). Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of Organometallic Chemistry, 745-746, 164-168.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2322–2330. [Link]

  • National Institutes of Health. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(10), 11947–11971. [Link]

Sources

Technical Support Center: Troubleshooting (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid in Biphasic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing sluggish kinetics, poor yields, or severe emulsion issues when utilizing (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS: 1704066-86-3) in Suzuki-Miyaura cross-coupling reactions.

The Mechanistic Root of the Problem

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is an amphoteric molecule. It contains a basic morpholine moiety (pKa ~8.3) and a weakly acidic boronic acid group (pKa ~8.8). In standard biphasic Suzuki conditions (e.g., Toluene/H₂O with K₂CO₃), the aqueous phase pH typically rests between 10 and 11. Under these conditions, the morpholine ring is deprotonated (neutral and lipophilic), while the boronic acid forms a trihydroxyboronate anion (hydrophilic) [1].

This polarity dichotomy transforms the molecule into a surfactant. Instead of partitioning cleanly into the organic phase to undergo transmetalation with the palladium-aryl halide complex, the substrate accumulates at the liquid-liquid interface, forming intractable emulsions and severely bottlenecking mass transfer [2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture forms a thick, milky emulsion as soon as I add the base and start heating. How do I break this and get the reaction to proceed? Causality: The emulsion is a direct result of the substrate's surfactant-like behavior at alkaline pH. The lipophilic toluene core and morpholine ether sit in the organic layer, while the boronate anion anchors into the aqueous layer. Solution: The most effective intervention is to abolish the liquid-liquid interface by switching to a miscible co-solvent system . Replace Toluene/H₂O with Dioxane/H₂O or THF/H₂O (typically in a 4:1 or 5:1 ratio). At elevated temperatures (80 °C), these mixtures become effectively monophasic, allowing unhindered collisions between the boronate, the base, and the Pd catalyst [3].

Q2: I am scaling up and must use a biphasic system (e.g., 2-MeTHF/Water or Toluene/Water) for safety and workup reasons. How can I force the boronic acid into the organic phase? Causality: To move a charged boronate species into a non-polar organic phase, the charge must be masked. Solution: Introduce a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 10–20 mol%. The lipophilic tetrabutylammonium cation forms an ion pair with the boronate anion, dragging the entire complex across the interface into the organic phase where the catalytic cycle occurs [2]. Ensure vigorous stirring (>800 RPM) to maximize interfacial surface area.

Q3: The starting material is degrading (protodeboronation) before the coupling completes. Why? Causality: Electron-rich boronic acids are highly susceptible to protodeboronation in basic aqueous media at high temperatures. The morpholine ether acts as an electron-donating group, accelerating this degradation pathway. Solution: Lower the reaction temperature (e.g., to 60 °C) and switch to a weaker base like K₃PO₄ or Cs₂CO₃, which provides sufficient basicity for boronate formation without excessively driving hydrolysis. Alternatively, consider pre-activating the boronic acid as a pinacol ester (BPin), which exhibits greater chemical stability and organic solubility, releasing the active transmetalating species slowly into the catalytic cycle [4].

Quantitative Data: Solvent & Base Optimization Matrix

The following table summarizes the physicochemical behavior of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid across various standard Suzuki conditions.

Solvent System (Ratio)Base (Equivalents)Phase Behavior at 80 °CSubstrate PartitioningRecommended Action
Toluene / H₂O (3:1)K₂CO₃ (3.0 eq)BiphasicInterfacial (Emulsion)Add 15 mol% TBAB; increase stirring.
Dioxane / H₂O (4:1)K₃PO₄ (3.0 eq)MonophasicHomogeneousOptimal. Proceed with standard protocol.
THF / H₂O (5:1)NaOH (2.5 eq)Biphasic/MiscibleMostly AqueousRisk of protodeboronation. Lower temp to 60 °C.
DMF (Anhydrous)CsF (3.0 eq)MonophasicHomogeneousGood for moisture-sensitive electrophiles.

Phase Behavior Visualization

pH_Solubility Substrate (4-Methyl-3-(3-morpholinopropoxy) phenyl)boronic acid Acidic Acidic Media (pH < 7) Protonated Morpholine (+) Neutral Boronic Acid Substrate->Acidic HCl / Acid Neutral Mildly Basic (pH 8-9) Neutral Morpholine Neutral Boronic Acid Substrate->Neutral Weak Base (e.g., NaHCO3) Basic Strongly Basic (pH > 10) Neutral Morpholine Boronate Anion (-) Substrate->Basic Strong Base (e.g., KOH) AqSol High Aqueous Solubility (Poor organic partitioning) Acidic->AqSol Interface Interfacial Precipitation (Surfactant-like emulsion) Neutral->Interface AqBoronate Aqueous Boronate (Requires PTC for biphasic) Basic->AqBoronate

pH-dependent ionization states and resulting phase behaviors of the amphoteric boronic acid.

Self-Validating Experimental Protocol: Monophasic Suzuki Coupling

This protocol utilizes a miscible solvent system to bypass the interfacial mass-transfer limitations inherent to this specific substrate. It is designed to be self-validating: visual homogeneity and TLC/LCMS monitoring serve as internal checkpoints to guarantee trust in the procedure.

Reagents Required:

  • (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₃PO₄ (3.0 eq, finely powdered)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask or reaction vial, combine the aryl halide (1.0 eq) and the boronic acid (1.2 eq).

    • Validation Check: Ensure the boronic acid is a free-flowing powder. Clumping indicates moisture-induced boroxine trimerization, which alters the active stoichiometry.

  • Solvent & Base Addition: Add the 1,4-Dioxane/H₂O (4:1) mixture to achieve a 0.1 M concentration with respect to the aryl halide. Add powdered K₃PO₄ (3.0 eq).

    • Causality: K₃PO₄ provides a high pH to rapidly form the reactive boronate, while the 4:1 Dioxane/Water ratio ensures both the organic substrates and the inorganic base remain in a single homogeneous phase at elevated temperatures.

  • Deoxygenation (Critical Step): Sparge the heterogeneous mixture with Argon or Nitrogen for at least 15 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids (yielding biphenyl byproducts) via a peroxo-palladium pathway [1].

  • Catalyst Introduction: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and reseal. Flush the headspace with Argon for an additional 2 minutes.

  • Heating & Monitoring: Heat the reaction to 80 °C under vigorous stirring (800 RPM).

    • Validation Check: Upon reaching ~60–70 °C, the initial suspension should dissolve into a homogeneous, dark red/brown solution. If a biphasic emulsion persists, the water ratio is too high; add 1-2 mL of anhydrous dioxane to force miscibility.

  • Endpoint Determination: After 2–4 hours, sample the reaction (quench 10 µL in 1 mL Acetonitrile). Analyze via LCMS. The reaction is complete when the aryl halide peak is entirely consumed.

  • Workup: Cool to room temperature (the mixture may phase-separate upon cooling). Dilute with Ethyl Acetate and Water. Filter the entire biphasic mixture through a pad of Celite to remove palladium black. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Reagent Assembly Combine Boronic Acid & Aryl Halide Check for powder flowability Step2 2. Solvent & Base Add Dioxane/H2O (4:1) & K3PO4 Establishes monophasic potential Step1->Step2 Step3 3. Deoxygenation Argon sparge (15 min) Prevents oxidative homocoupling Step2->Step3 Step4 4. Catalyst Addition Add Pd(dppf)Cl2 (5 mol%) Under positive Argon pressure Step3->Step4 Step5 5. Heating & Validation Heat to 80°C Verify homogeneous solution forms Step4->Step5 Step6 6. Workup Cool, dilute with EtOAc/H2O Filter through Celite Step5->Step6

Step-by-step self-validating workflow for monophasic Suzuki cross-coupling.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Molecules, 30(3), 649. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(43), 14474–14484. [Link]

Flash chromatography purification techniques for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid derivatives

Welcome to the Advanced Chromatography Support Center. Purifying molecules that contain both a basic amine and a Lewis acidic boronic acid requires moving beyond standard normal-phase methodologies. This guide provides the theoretical causality, quantitative data, and self-validating protocols necessary to successfully isolate these complex derivatives.

System Diagnostics: The Chemical Challenge

The target molecule, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, presents a "worst-case scenario" for standard normal-phase silica chromatography due to its highly amphoteric nature. Understanding the causality behind its behavior is critical for successful purification:

  • The Morpholine Motif (The Cationic Anchor): The morpholine ring contains a basic nitrogen (pKa ~8.3) that acts as a strong hydrogen bond acceptor. On bare silica gel, it interacts irreversibly with acidic silanol groups (pKa ~4.5–5.5). This causes severe peak tailing, streaking, and compound sequestration [1].

  • The Boronic Acid Motif (The Lewis Acid): The -B(OH)₂ group is a Lewis acid and a potent hydrogen-bond donor/acceptor. On standard silica, it is notoriously slow-moving and prone to on-column dehydration into cyclical boroxines. This dynamic equilibrium creates broad, unpredictable elution profiles[2].

  • The Conflict: Attempting to neutralize the silica with basic modifiers (like triethylamine) to elute the morpholine can inadvertently form borate salts with the boronic acid. Conversely, acidic conditions can lead to protodeboronation.

Purification Decision Matrix

Workflow Start Crude (4-Methyl-3-(3-morpholinopropoxy) phenyl)boronic acid Decision Is direct free-acid purification required? Start->Decision RP Reverse-Phase (C18) Flash Decision->RP Yes (Avoid Derivatization) NP Pinacol Ester Protection Decision->NP No (Derivatization Allowed) RP_Buf Use Neutral Buffer (10mM NH4HCO3, pH 7.8) RP->RP_Buf NP_Sil Normal-Phase Silica (EtOAc/Hex + 1% TEA) NP->NP_Sil RP_Res Pure Free Boronic Acid (Lyophilize) RP_Buf->RP_Res NP_Res Pure Boronate Ester (Deprotect if needed) NP_Sil->NP_Res

Decision matrix for the flash chromatography purification of amphoteric boronic acids.

Quantitative Data: Mobile Phase Efficacy

The following table summarizes the expected chromatographic behavior of the target molecule across various stationary and mobile phase combinations.

Stationary PhaseSolvent SystemAdditive / ModifierExpected Outcome & Causality
Bare Silica (NP) DCM / MeOHNoneFailure: Complete retention / severe streaking due to silanol-morpholine binding.
Bare Silica (NP) DCM / MeOH1-2% Triethylamine (TEA)Poor: TEA neutralizes silanols but forms borate salts, causing split peaks[1].
C18 (RP) Water / Acetonitrile0.1% Formic Acid (FA)Failure: Acidic conditions promote rapid protodeboronation of the phenyl ring.
C18 (RP) Water / Acetonitrile10 mM NH₄HCO₃ (pH 7.8)Optimal: Maintains morpholine as a free base while keeping the boronic acid intact.
Boric-Acid Silica Hexanes / EtOAcNoneModerate: Suppresses Lewis acid interactions, but morpholine still tails[3].

Core Methodologies

Protocol A: Reverse-Phase (C18) Purification (Gold Standard)

Use this protocol when isolation of the free boronic acid is strictly required.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust pH to 7.8 if necessary. Causality: This specific pH ensures the morpholine is deprotonated (improving peak shape) without pushing the boronic acid into a tetrahedral borate anion.

  • Column Equilibration: Equilibrate a high-performance C18 flash column (e.g., Biotage Sfär C18 or Teledyne ISCO RediSep Rf Gold) with 95% Buffer / 5% Acetonitrile for 5 column volumes (CV).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DMSO or DMF. Inject directly onto the column.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 15 CV.

  • Self-Validation Checkpoint: Analyze fractions via LC-MS before pooling. The free boronic acid will often appear as the [M+H]+ ion, alongside a characteristic [M−H2​O+H]+ ion due to in-source dehydration. If only the dehydrated mass is seen, ensure your drying temperature is not inducing thermal degradation.

  • Recovery: Pool the pure fractions and immediately lyophilize (freeze-dry) to prevent aqueous degradation. Do not use rotary evaporation with heat.

Protocol B: Pre-Column Pinacol Protection (Alternative)

Use this protocol if C18 chromatography is unavailable or if the compound will be used in a downstream Suzuki coupling where the pinacol ester is acceptable.

  • Esterification: Dissolve the crude boronic acid in anhydrous THF. Add 1.2 equivalents of pinacol and anhydrous MgSO₄ (to scavenge water). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Run a TLC plate (Hexanes/EtOAc 1:1). The highly polar free boronic acid will remain at the baseline ( Rf​=0.0 ), whereas the successful pinacol esterification will yield a tight, fast-moving spot ( Rf​∼0.4−0.6 ). Proceed only when the baseline spot is consumed.

  • Normal Phase Purification: Filter the MgSO₄ and concentrate. Load onto a standard silica gel column.

  • Elution: Elute using a gradient of Hexanes/EtOAc containing 1% Triethylamine (TEA). Causality: Because the boronic acid is now protected, the TEA will exclusively neutralize the silica silanols, allowing the morpholine to elute sharply without forming borate complexes[3].

Troubleshooting & FAQs

Q: Why is my compound eluting as a broad smear across 20+ fractions on normal-phase silica? A: This is caused by the dynamic equilibrium between the free boronic acid and its dehydrated boroxine trimer, compounded by the morpholine ring's interaction with silanols. The boroxine has different retention kinetics than the free acid. Solution: Switch to C18 reverse-phase chromatography or protect the boronic acid as a pinacol ester prior to purification[2].

Q: I added 0.1% TFA to my C18 mobile phase to improve the morpholine peak shape, but my yield is terrible. What happened? A: You induced protodeboronation. Boronic acids are susceptible to cleavage of the C-B bond under highly acidic conditions, especially when electron-donating groups (like your propoxy ether) are present on the phenyl ring. Solution: Use a neutral or slightly basic volatile buffer, such as 10 mM ammonium bicarbonate (pH 7.8), which maintains the morpholine as a free base without degrading the boronic acid.

Q: Can I use boric acid-impregnated silica gel for this compound? A: While boric acid-impregnated silica reduces the Lewis basicity of the silica gel and prevents over-adsorption of boronic esters[3], it does not fully resolve the strong basic interactions of the morpholine ring. It is highly effective if you first protect the molecule as a pinacol ester, but less effective for the free amphoteric molecule.

Q: How do I remove the triethylamine (TEA) from my final fractions if I use Protocol B? A: TEA can be difficult to remove completely via standard rotary evaporation. The most reliable method is to dissolve the concentrated residue in a minimal amount of water/acetonitrile and lyophilize it. Alternatively, washing the organic layer with a mild, slightly acidic buffer can remove TEA, but you risk protonating the morpholine and losing your product to the aqueous layer.

References

  • The Journal of Organic Chemistry. "Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids."[Link]

  • ResearchGate. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[Link]

Sources

Validation & Comparative

Comprehensive Reactivity Comparison Guide: (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid vs. Its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the incorporation of solubilizing basic moieties is a critical strategy for optimizing pharmacokinetics. The compound (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS: 1704066-86-3)[1] and its pinacol ester (BPin) derivative are highly valued organoboron building blocks. The morpholinopropoxy substituent serves as a privileged pharmacophore, frequently integrated into kinase inhibitors (e.g., EGFR, FAK, and IRAK1 targets) to enhance aqueous solubility and modulate target binding[2].

For synthetic chemists, choosing between the free boronic acid and its pinacol ester dictates the success of downstream Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth mechanistic comparison of their reactivity, stability, and optimal experimental protocols to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Causality: Reactivity vs. Stability Trade-off

The fundamental difference between these two reagents lies in the hybridization and steric environment of the boron atom, which directly dictates their behavior in catalytic cycles[3].

The Free Boronic Acid: High Reactivity, Lower Stability

Boronic acids possess a highly Lewis acidic sp2 boron center with an exposed, empty p-orbital[4]. This structural feature allows for rapid coordination with an aqueous base (e.g., hydroxide or carbonate) to form an electron-rich, sp3 -hybridized borate complex ( [R−B(OH)3​]− ). This borate complex is the active nucleophile required for the critical transmetalation step with the Pd(II) intermediate[3]. Consequently, the free boronic acid exhibits rapid reaction kinetics.

The Causality of Instability: The exposed p-orbital makes the free acid susceptible to protodeboronation and oxidative degradation, particularly under harsh basic conditions or prolonged storage[3]. Furthermore, the basic morpholine nitrogen (pKa ~8.3) can form zwitterionic species with the acidic boronic acid protons, complicating chromatographic purification.

The Pinacol Ester (BPin) Derivative: High Stability, Lower Reactivity

In the BPin derivative, the boron atom is shielded by the steric bulk of the four methyl groups on the pinacol ring. More importantly, the lone electron pairs from the dioxaborolane oxygen atoms donate electron density into the boron's empty p-orbital, significantly reducing its Lewis acidity[4].

The Causality of Stability: This structural shielding renders the pinacol ester highly resistant to oxidation and protodeboronation, allowing for indefinite benchtop storage and straightforward purification via standard silica gel chromatography[3]. The trade-off is that the BPin ester must undergo in situ hydrolysis to the free boronic acid (or a reactive borate) before transmetalation can occur[5]. This necessitates higher temperatures, longer reaction times, or stronger aqueous bases. However, this acts as a highly advantageous "slow-release" mechanism, maintaining a low concentration of the active boron species and thereby minimizing undesired homocoupling side reactions[5].

Visualizing the Mechanistic Pathways

G Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd->OxAdd Ar-X Trans Transmetalation (Boron Species) OxAdd->Trans Base RedEl Reductive Elimination (Product) Trans->RedEl R-B(OH)2 or R-BPin RedEl->Pd Pd(0) Regeneration

Suzuki-Miyaura catalytic cycle highlighting the critical transmetalation step for boron species.

G BA Boronic Acid High Reactivity, Low Stability Active Active Borate Complex [R-B(OH)3]- BA->Active Fast (Mild Base) BPin Pinacol Ester High Stability, Low Reactivity Hydrolysis Aqueous Base Hydrolysis BPin->Hydrolysis Slow (H2O/Strong Base) Hydrolysis->Active Deprotection

Kinetic pathways of boronic acid vs pinacol ester activation in aqueous basic conditions.

Quantitative Data & Performance Comparison

Property(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acidPinacol Ester (BPin) Derivative
Lewis Acidity High (Empty p-orbital exposed)[4]Low (Steric shielding, O-donation)[4]
Benchtop Stability Moderate (Prone to oxidation/dehydration)[3]Excellent (Indefinite shelf life)[3]
Chromatography Difficult (Streaking due to free -OH & morpholine)Excellent (Non-polar BPin masks -OH)[3]
Transmetalation Rate Fast (Direct formation of borate complex)[3]Slow (Requires prior hydrolysis)[5]
Atom Economy High (Loss of only H2​O during activation)Lower (Loss of pinacol, MW = 118 g/mol )
Ideal Use Case Rapid couplings with electron-deficient aryl halides.Complex multi-step synthesis requiring intermediate purification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The presence of the basic morpholine ring is exploited during the workup phase to selectively isolate the product.

Protocol A: Direct Coupling using the Free Boronic Acid

Optimized for speed and mild conditions to prevent protodeboronation.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 ratio). The mild carbonate base is sufficient to rapidly form the active borate complex without degrading the boronic acid.

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 2–4 hours. Monitor via LC-MS.

  • Self-Validating Workup (Acid-Base Extraction):

    • Concentrate the mixture and dissolve the residue in EtOAc.

    • Extract the organic layer with 1M HCl. The morpholine-containing product will partition into the aqueous layer, leaving non-basic homocoupling impurities and catalyst residues in the organic layer.

    • Basify the aqueous layer to pH 10 using 2M NaOH, then back-extract with fresh EtOAc to yield the highly pure coupled product.

Protocol B: Slow-Release Coupling using the Pinacol Ester

Optimized for in situ hydrolysis and suppression of homocoupling.

  • Reaction Setup: Combine the aryl halide (1.0 equiv), the BPin ester derivative (1.5 equiv), and Pd(PPh3​)4​ (0.05 equiv) in a reaction vessel.

  • Solvent & Base: Add a degassed mixture of Toluene, Ethanol, and 2M aqueous K3​PO4​ (2:1:1 ratio). The stronger phosphate base and higher water content are strictly required to drive the hydrolysis of the pinacol ester[5].

  • Execution: Heat the mixture to 100 °C under nitrogen for 12–16 hours. The elevated temperature overcomes the activation energy required to cleave the B-O bonds of the pinacol ring.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Proceed with the acid-base extraction detailed in Protocol A to isolate the morpholine-bearing target molecule.

References

  • 1704066-86-3 | (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid | BoronPharm BoronPharm
  • Boron Chemistry: An Overview | ACS Symposium Series American Chemical Society (ACS)
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison BenchChem
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity N
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling ResearchG

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Boronic Acid Intermediates

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex drug candidates. The purity of this intermediate is not a mere quality control checkpoint; it is a critical determinant of the subsequent reaction's yield, impurity profile, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Boronic acids are known to present unique analytical challenges, including the potential for dehydration to form cyclic boroxine anhydrides, oxidative degradation, and interactions with chromatographic stationary phases.[1][2]

This guide provides an in-depth, experience-driven comparison of HPLC validation strategies for accurately determining the purity of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. We will move beyond rote procedural lists to explain the scientific rationale behind methodological choices, ensuring that the developed analytical method is not only compliant with regulatory standards but is also robust, reliable, and fit for its intended purpose, as mandated by ICH guidelines.[3][4]

Chapter 1: Method Development Strategy—Addressing the Unique Chemistry of Boronic Acids

The foundation of a successful validation is a well-developed, robust analytical method. For boronic acids, this requires a nuanced approach that anticipates and mitigates potential analytical issues. Our primary objective is to develop a stability-indicating method, one that can separate the main compound from its potential process-related impurities and degradation products.

The Primary Challenge: Potential Impurities and Degradation Pathways

An effective HPLC method must be able to resolve the parent boronic acid from several key impurities:

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form a trimeric cyclic anhydride known as a boroxine.[1] This is often the most common impurity.

  • Oxidative Deboronation: The carbon-boron bond can be susceptible to oxidation, replacing the boronic acid group with a hydroxyl group.[2]

  • Process-Related Impurities: These include unreacted starting materials, by-products from the synthesis (e.g., from Grignard reagent-based routes), and residual solvents.[5]

  • Hydrolysis Products: If the boronic acid is used in its ester form (e.g., a pinacol ester), on-column hydrolysis can be a significant issue, necessitating careful mobile phase control.[6]

Comparative HPLC Approaches

Two primary HPLC-based methods are compared for this application: Reversed-Phase HPLC with UV detection (RP-HPLC-UV), the workhorse of QC labs, and a more specialized, high-sensitivity LC-MS/MS method for trace analysis.

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MS
Principle Separation based on hydrophobicity with UV absorbance detection.Separation based on hydrophobicity with mass-based detection.
Primary Use Case Routine QC, purity assay, and impurity quantification at levels >0.05%.Trace-level impurity identification and quantification (<0.05%), genotoxic impurity (GTI) analysis.[7]
Sensitivity Good (ng level on column).Excellent (pg level on column).[8]
Specificity Good; relies on chromatographic resolution. Peak purity analysis with a PDA detector is recommended.Excellent; provides mass-to-charge ratio confirmation, unequivocally distinguishing co-eluting peaks.
Complexity & Cost Lower cost, widely available, simpler operation.Higher capital investment, requires specialized expertise.

For routine purity determination and assay, Method A (RP-HPLC-UV) is the preferred choice due to its robustness, cost-effectiveness, and suitability for the concentration levels typically required for API intermediates. Method B would be employed if a specific, highly potent (e.g., genotoxic) impurity needed to be monitored at the parts-per-million (ppm) level.[7] This guide will focus on the validation of the RP-HPLC-UV method.

Chapter 2: Validating the RP-HPLC-UV Method: A Protocol Grounded in ICH Q2(R2) Guidelines

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[9][10] We will follow the framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]

Workflow for HPLC Method Development and Validation

Below is a logical workflow diagram illustrating the process from initial method development through full validation.

HPLC_Validation_Workflow dev Method Development (Column & Mobile Phase Screening) opt Method Optimization (Peak Shape, Resolution) dev->opt pre_val Pre-Validation Check (System Suitability) opt->pre_val protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) pre_val->protocol exec Execute Validation Experiments protocol->exec spec Specificity (Forced Degradation) exec->spec lin Linearity & Range exec->lin acc Accuracy (Recovery) exec->acc prec Precision (Repeatability & Intermediate) exec->prec loq LOD / LOQ exec->loq rob Robustness exec->rob report Compile Validation Report (Summarize Data, Assess Criteria) spec->report lin->report acc->report prec->report loq->report rob->report sop Implement Method via SOP report->sop

Caption: A logical workflow for HPLC method validation according to ICH guidelines.[6]

Recommended Chromatographic Conditions (Starting Point)
  • HPLC System: Agilent 1260 Infinity II or Waters Arc HPLC System with Photodiode Array (PDA) Detector.

  • Column: Waters XSelect Premier HSS T3 (150 mm x 4.6 mm, 3.5 µm).

    • Rationale: The HSS T3 chemistry provides balanced retention for polar and non-polar compounds. The MaxPeak Premier hardware minimizes secondary interactions between the boronic acid moiety and column metal surfaces, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a pH modifier to keep the boronic acid in its neutral form, ensuring consistent retention and sharp peak shape. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Program: 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (Verify with UV scan of the analyte).

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Validation Parameter 1: Specificity (and Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Reference Standard of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid.

    • Spiked Sample: Spike the reference standard with known related substances and process impurities, if available.

  • Forced Degradation Study: Expose the analyte to stress conditions to intentionally produce degradation products.[14]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to ICH-specified light conditions (solid state and solution).

  • Analysis: Inject all samples. Use a PDA detector to assess peak purity for the main analyte peak in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all impurity/degradant peaks.

  • The main peak should not show any co-elution from known impurities or degradants in the spiked sample.

  • Peak purity analysis (e.g., using purity angle/threshold) must pass for the analyte peak in all stressed samples, indicating no co-eluting degradants.

Forced_Degradation analyte Analyte Solution (Boronic Acid) acid Acid Stress (0.1 M HCl, 60°C) analyte->acid base Base Stress (0.1 M NaOH, 60°C) analyte->base peroxide Oxidative Stress (3% H₂O₂, RT) analyte->peroxide heat Thermal Stress (105°C, Solid) analyte->heat light Photolytic Stress (ICH Q1B) analyte->light hplc Analyze All Samples by Proposed HPLC Method acid->hplc base->hplc peroxide->hplc heat->hplc light->hplc assess Assess Peak Purity & Resolution hplc->assess

Caption: Workflow for a forced degradation study to establish method specificity.

Validation Parameters 2-7: Quantitative Assessments

The following parameters establish the quantitative performance of the method.[15]

Experimental Protocol Summary:

  • Linearity: Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the nominal test concentration). Plot peak area versus concentration and perform linear regression analysis.

  • Range: The range is confirmed by the linearity, accuracy, and precision data. For an assay of a drug substance, this is typically 80% to 120% of the test concentration.[15]

  • Accuracy: Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a placebo or a mixture of known impurities. Prepare three replicates at each level (9 determinations total).[3] Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1 or by establishing the concentration where the RSD of precision is within an acceptable limit (e.g., ≤ 10%).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often estimated based on a signal-to-noise ratio of 3:1.

  • Robustness: Intentionally make small variations to the method parameters and assess the impact on the results (e.g., system suitability).

    • Flow Rate: ± 0.1 mL/min.

    • Column Temperature: ± 5 °C.

    • Mobile Phase pH/Composition: Vary the percentage of organic modifier by ± 2%.

Summary of Acceptance Criteria for Quantitative Validation
Validation ParameterAcceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy % Recovery within 98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) RSD ≤ 10%; S/N Ratio ≥ 10
Robustness System Suitability parameters (e.g., tailing factor, resolution) must pass under all varied conditions.

Conclusion

This guide outlines a comprehensive and scientifically sound strategy for the validation of an RP-HPLC method for determining the purity of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. By understanding the unique chemical nature of boronic acids and grounding the validation protocol in the principles of ICH Q2(R2), researchers can develop a method that is not only compliant but also truly reliable. The key to success lies in a robust specificity study, including forced degradation, and meticulous execution of quantitative validation experiments. The resulting validated method provides a high degree of assurance in the quality of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University Repository. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Simple spectrophotometric methods for estimation of drugs and pharmaceuticals using nbs. (2018). IJPSR. Available at: [Link]

  • Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. (2025). figshare. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). National Institutes of Health. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). ResearchGate. Available at: [Link]

  • Development of analytical method by RP-HPLC Technique for simultaneous determination of boric acid and chlorphenesin in Medicinal powder. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). National Institutes of Health. Available at: [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). ACS Publications. Available at: [Link]

  • ASEAN Guidelines for Validation of Analytical Procedures. (n.d.). ASEAN. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Available at: [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.
  • Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Available at: [Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (n.d.). ResearchGate. Available at: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). LinkedIn. Available at: [Link]

Sources

Benchmarking catalytic efficiency using (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid in C-C bond formation

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling (SMCC) reaction remains one of the most robust and widely practiced methods for carbon-carbon bond formation in pharmaceutical development and materials science. However, traditional boronic acids often present challenges regarding aqueous solubility, sluggish transmetalation kinetics, and tedious chromatographic purification.

This guide provides an objective benchmarking analysis of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (CAS: 1704066-86-3) against standard alternatives like Phenylboronic acid (PBA) and 4-Methylphenylboronic acid. By integrating a morpholinopropoxy tag, this reagent fundamentally alters the physicochemical profile of the coupling partner, enabling highly efficient aqueous catalysis and streamlined downstream processing.

Mechanistic Rationale & Structural Advantages

To understand the performance differences between boronic acids, we must analyze the causality behind their structural features and how they interact with the palladium catalytic cycle.

  • The Morpholinopropoxy Tag: The morpholine ring is a mildly basic, hydrophilic heterocycle. Its inclusion dramatically increases the aqueous solubility of the boronic acid, allowing the reaction to proceed in environmentally benign, water-rich solvent systems[1]. Furthermore, the flexible propoxy linker decouples the basic nitrogen from the aryl ring, preventing electronic deactivation of the boronic acid while allowing the nitrogen to act as a localized proton scavenger during the reaction.

  • The Methyl Group: Positioned on the aryl ring, this group provides steric shielding and electron-donating properties. This subtle electronic tuning stabilizes the boronic acid against competitive protodeboronation, a common degradation pathway that plagues electron-deficient or unhindered boronic substrates[2].

  • Transmetalation Kinetics: The transfer of the organic fragment from boron to palladium is often the rate-limiting step in SMCC. It requires the formation of an active pre-transmetalation intermediate (typically a boronate complex)[2]. The amphiphilic nature of the morpholino derivative ensures optimal partitioning at the aqueous-organic interface in biphasic systems, significantly lowering the activation energy barrier for transmetalation compared to highly lipophilic alternatives[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Activation) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Base Base Exchange (Ar-Pd-OH) PdII->Base OH- / Base TransMet Transmetalation (Morpholino-Boronic Acid) Base->TransMet Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura catalytic cycle highlighting morpholino-boronic acid transmetalation.

Quantitative Benchmarking Data

To objectively assess catalytic efficiency, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid was benchmarked against Phenylboronic acid (PBA) and 4-Methylphenylboronic acid using 4-bromoanisole as the standard electrophile.

Table 1: Cross-Coupling Efficiency in Aqueous vs. Organic Solvents

Conditions: 1.0 mmol 4-bromoanisole, 1.2 mmol boronic acid, 2.0 mol% Pd(dppf)Cl₂, 3.0 equiv K₂CO₃, 80°C, 4 hours.

Boronic Acid DerivativeYield in Toluene/THF (9:1)Yield in Water/EtOH (1:1)E-Factor (Solvent Waste)
Phenylboronic acid (PBA) 94%41%High (Requires Chromatography)
4-Methylphenylboronic acid 96%38%High (Requires Chromatography)
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid 92%98% Low (Catch-and-Release)

Analysis: While all three reagents perform excellently in traditional organic solvents, the morpholino-substituted boronic acid vastly outperforms the others in aqueous conditions. This is directly attributed to its enhanced solubility, which prevents the reagent from crashing out of the water/EtOH mixture, ensuring a high local concentration around the palladium center[1].

Table 2: Kinetic Benchmarking and Catalyst Turnover

Conditions: Water/EtOH (1:1), 0.1 mol% Pd(dppf)Cl₂ (Low Catalyst Loading), 80°C.

Boronic Acid DerivativeTime to 50% Conversion (t½)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Phenylboronic acid (PBA) > 12 hours38015.8
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid 1.5 hours 950 39.5

Analysis: The morpholino derivative exhibits a significantly higher Turnover Frequency (TOF) in aqueous media. The basic morpholine nitrogen facilitates rapid transmetalation by acting as a localized phase-transfer agent, effectively shuttling the boronate species to the active Pd(II) complex[4].

Self-Validating Experimental Protocol

The following protocol details the aqueous Suzuki-Miyaura coupling using the morpholino-tagged boronic acid. It is designed as a self-validating system , utilizing quantitative NMR (qNMR) to verify that isolated yields are a true reflection of catalytic efficiency rather than an artifact of workup losses.

Phase 1: Catalytic Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Solvent & Base Addition: Add 5 mL of a degassed Water/Ethanol (1:1) mixture, followed by K₂CO₃ (3.0 mmol).

    • Causality: A strong, water-soluble base is required to form the reactive Ar-Pd-OH intermediate[2]. The excess base also ensures the morpholine nitrogen remains deprotonated during the coupling phase, preventing it from competitively coordinating to the palladium center and poisoning the catalyst.

  • Heating: Stir the biphasic mixture vigorously at 80°C for 4 hours.

  • qNMR Validation (Critical Step): Prior to workup, remove a 50 µL aliquot from the organic layer. Spike this aliquot with exactly 0.10 mmol of 1,3,5-trimethoxybenzene (internal standard), dilute with CDCl₃, and analyze via ¹H-NMR.

    • Validation: Integrating the product peaks against the internal standard establishes the absolute in-situ conversion rate. This ensures that any discrepancies between this value and the final isolated yield are strictly attributed to purification efficiency, not catalytic failure.

Phase 2: Catch-and-Release Purification

The morpholine tag allows for a chromatography-free purification workflow, drastically reducing solvent waste.

  • Acidification (Catch): Cool the reaction to room temperature and add 1M HCl until the aqueous phase reaches pH 2.

    • Causality: Protonation of the morpholine nitrogen converts the biaryl product into a highly water-soluble ammonium salt.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Discard the organic layers.

    • Causality: This removes unreacted aryl halides, triphenylphosphine oxide (from the ligand), and lipophilic palladium byproducts, leaving only the pure product in the water.

  • Basification (Release): Add 2M NaOH to the aqueous phase until pH 10 is reached.

    • Causality: Deprotonation neutralizes the morpholine tag, causing the pure biaryl product to precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate and dry under vacuum to obtain the pure product.

Purification Crude Crude Reaction Mixture Acidify Acidify to pH 2 (Aqueous Phase) Crude->Acidify HCl (aq) Wash Organic Wash (Removes Neutrals) Acidify->Wash EtOAc Basify Basify to pH 10 (Precipitation) Wash->Basify NaOH (aq) Pure Pure Biaryl Product Basify->Pure Filtration

Acid-base catch-and-release purification workflow for morpholine-tagged biaryl products.

References

1.5 - Beilstein Journals[5] 2.6 - BoronPharm[6] 3.3 - PMC[3] 4.2 - PMC[2] 5.4 - ACS Publications[4] 6.1 - PMC[1]

Sources

A Senior Application Scientist's Guide to the Validation of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] The compound (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a sophisticated reagent, designed to introduce a specific morpholine-containing moiety that can be crucial for modulating the pharmacokinetic properties of a potential drug candidate. Given its structural complexity, the unambiguous validation of its reaction products is not merely a procedural step but a cornerstone of ensuring the integrity of the synthetic pathway and the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of mass spectrometry—the gold standard for sensitive and specific analysis—with orthogonal analytical techniques. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals to confidently validate their reaction outcomes.

Primary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of complex organic molecules in intricate reaction mixtures, LC-MS/MS offers an unparalleled combination of sensitivity and specificity. It is the preferred method for identifying the target product, quantifying its yield, and detecting trace-level impurities in a single, rapid analysis.

Expertise & Rationale: Why LC-MS/MS?

The power of LC-MS/MS lies in its hybrid nature. The liquid chromatography (LC) front-end separates the components of the reaction mixture in time, based on their physicochemical properties (e.g., polarity). This separation is critical as it reduces matrix effects and ion suppression, where the presence of high-concentration species can interfere with the ionization of low-concentration analytes.[2] Following separation, the mass spectrometer acts as a highly sensitive and specific detector.

For a molecule like the product of a Suzuki coupling involving (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, which contains a basic morpholino nitrogen, Electrospray Ionization (ESI) in positive mode is the logical choice. The morpholino group is readily protonated, leading to efficient ion generation and a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) adds another layer of certainty. The [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and fragmented into smaller, characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.[3]

Experimental Workflow for LC-MS/MS Validation

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis ReactionMixture Aliquot of Reaction Mixture Dilution Dilute with Mobile Phase (e.g., ACN/H2O) ReactionMixture->Dilution Filtration Filter (0.22 µm PTFE) Dilution->Filtration Injection Inject Sample Filtration->Injection To UPLC Column Reversed-Phase Column (e.g., C18) Injection->Column Gradient Gradient Elution (Water/ACN + Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Eluent to MS FullScan Full Scan (MS1) (Identify Precursor Ions) ESI->FullScan Fragmentation Collision-Induced Dissociation (CID) FullScan->Fragmentation ProductScan Product Ion Scan (MS2) (Confirm Structure) Fragmentation->ProductScan EIC Extract Ion Chromatogram (EIC) ProductScan->EIC Data Acquisition Library Spectral Matching (Identification) ProductScan->Library Integration Peak Integration (Quantification) EIC->Integration

Caption: LC-MS/MS workflow for reaction product validation.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Take a 10 µL aliquot of the crude reaction mixture.

    • Dilute it 1:1000 with a 50:50 mixture of acetonitrile/water. Causality: This dilution prevents detector saturation and column overloading while ensuring the sample is soluble in the initial mobile phase.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial. Causality: Filtration removes particulate matter that could clog the UPLC system.

  • Liquid Chromatography (LC) Conditions:

    • System: ACQUITY Premier UPLC System or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[2] Causality: A C18 stationary phase provides excellent reversed-phase retention for a broad range of organic molecules.

    • Mobile Phase A: Water with 0.1% Formic Acid. Causality: Formic acid acidifies the mobile phase, promoting better peak shape and enhancing protonation for ESI+.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 45 °C.[2] Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: Sciex 6500 or Waters Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer.[2]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Full Scan (MS1) from m/z 150-800 to find the [M+H]⁺ of the expected product. Followed by a Product Ion Scan (MS2) of the target precursor ion.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Gas: Argon.

Alternative Validation Techniques

While LC-MS/MS is powerful, a multi-faceted validation approach provides the most robust and trustworthy data. NMR and HPLC-UV are excellent orthogonal techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed champion for unambiguous structural elucidation. While mass spectrometry provides mass-to-charge ratios and fragmentation data, NMR provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and ¹¹B) in the molecule, allowing for definitive confirmation of its connectivity and stereochemistry.

  • ¹H NMR: Will confirm the presence and integration of all protons on the aromatic rings, the methyl group, and the morpholinopropoxy side chain. The coupling patterns will verify the substitution pattern on the phenyl ring.

  • ¹¹B NMR: This is particularly useful for analyzing reactions of boronic acids.[4] The chemical shift in the ¹¹B NMR spectrum can confirm the consumption of the starting boronic acid (sp² hybridized boron) and the absence of boronate ester intermediates.[5][6][7]

  • Sample Preparation:

    • If possible, perform a mini-workup on a small aliquot of the reaction mixture to remove inorganic salts. A simple extraction with an organic solvent (e.g., ethyl acetate) followed by drying over MgSO₄ is often sufficient.

    • Evaporate the solvent to obtain a crude solid or oil.

    • Dissolve ~5-10 mg of the crude product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Causality: The deuterated solvent is "invisible" in the ¹H NMR spectrum, preventing large solvent peaks from obscuring the analyte signals.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹¹B NMR spectrum to check for residual starting material.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze chemical shifts and coupling constants to confirm the structure of the product.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine reaction monitoring, purity assessment, and quantification when a validated standard is available, HPLC with a UV detector is a cost-effective and reliable workhorse.[8] The biaryl product of a Suzuki reaction will have a strong UV chromophore, making it easily detectable.

  • Sample Preparation: Same as for LC-MS/MS (dilution and filtration).

  • HPLC Conditions:

    • System: An Agilent 1200 series or similar HPLC system with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • LC Method: The same LC method developed for LC-MS/MS can be used directly.

    • Detection: Monitor at a wavelength where the product shows maximum absorbance (e.g., 254 nm, or a specific λ-max determined from a UV scan). Causality: The DAD allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

  • Data Analysis:

    • Integrate the peak area of the product.

    • By comparing the peak area to a calibration curve generated from a pure standard, the concentration and yield can be accurately determined.

    • Assess purity by calculating the relative percentage of the main product peak area compared to the total area of all peaks.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique is driven by the specific question you need to answer. The table below provides a head-to-head comparison to guide your decision.

Parameter LC-MS/MS NMR Spectroscopy HPLC-UV
Primary Use Identification, Confirmation, QuantificationDefinitive Structure ElucidationQuantification, Purity, Reaction Monitoring
Sensitivity Very High (pg - ng)Low (mg)Moderate (µg)
Specificity Very High (based on m/z and fragments)Absolute (based on atomic connectivity)Moderate (based on retention time)
Structural Info High (Molecular Weight & Fragmentation)Absolute (Full 3D Structure)Low (None)
Throughput High[9]LowVery High
Ease of Use Moderate (requires expertise)Moderate to High (requires expertise)High (routine)
Cost (Instrument) HighHighLow to Moderate

Decision-Making Framework for Method Selection

To streamline the selection process, this logical workflow can be applied based on the experimental objective.

start What is the primary analytical goal? identity Need to confirm product structure? start->identity Structural Elucidation purity Need routine purity check or reaction monitoring? start->purity Quantitative Analysis unknown Investigating an unknown impurity? start->unknown Impurity Profiling lcms LC-MS/MS (Primary Choice) identity->lcms Yes nmr NMR Spectroscopy (Definitive Structure) identity->nmr For absolute confirmation hplc HPLC-UV purity->hplc Yes lcms_nmr LC-MS/MS + NMR (Combined Approach) unknown->lcms_nmr Yes

Caption: A logic-based guide for selecting the optimal analytical method.

Conclusion

Validating the reaction products of a complex building block like (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid demands a rigorous and multi-faceted analytical strategy. While LC-MS/MS stands out for its high sensitivity and specificity in identifying and quantifying products within complex mixtures, it is not a standalone solution. NMR spectroscopy provides the absolute structural proof required for novel compounds, and HPLC-UV offers a robust, high-throughput method for routine monitoring and purity checks. By understanding the strengths and limitations of each technique and applying them in a complementary fashion, researchers can ensure the highest level of scientific integrity and accelerate the drug development process with confidence.

References

  • Patel, D., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

  • Reddy, G.S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5779-5785. Available at: [Link]

  • Chen, Y.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(23), 8204. Available at: [Link]

  • Bull, S.D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Iranian Chemical Society, 11, 3-15. Available at: [Link]

  • Valenzuela, S.A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

  • Mathew, J.S., et al. (2020). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 11(1), 5031. Available at: [Link]

  • Banerjee, S., et al. (2019). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]

  • PubChem. 3-(Morpholino)phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Amewu, R.K., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. BMC Infectious Diseases, 23(1), 488. Available at: [Link]

  • BoronPharm. (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. BoronPharm. Available at: [Link]

  • Lee, D.H., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 55. Available at: [Link]

  • Marks, P., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. Available at: [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

  • Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 8, 584215. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material for a related study. RSC.org. Available at: [Link]

  • Valenzuela, S.A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic-chemistry.org. Available at: [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reaction of 4-methylbromobenzene with phenyl boronic acid using Fe3O4@Chitosan-starch/Pd. ResearchGate. Available at: [Link]

  • Valenzuela, S.A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Mathews, C.J., et al. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics, 22(25), 5325–5334. Available at: [Link]

  • Uozumi, Y., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(1), 1113-1121. Available at: [Link]

Sources

A Comparative Analysis of Steric and Electronic Effects of the Morpholinopropoxy Group in Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures, including many active pharmaceutical ingredients (APIs). The reactivity and efficacy of arylboronic acids in these transformations are intricately governed by the electronic and steric nature of the substituents on the aromatic ring.[1]

In the realm of medicinal chemistry, the morpholine moiety is recognized as a "privileged structure" due to its favorable physicochemical properties, which can enhance aqueous solubility, cell permeability, and metabolic stability of drug candidates. Consequently, incorporating a morpholine-containing substituent, such as the morpholinopropoxy group, onto an arylboronic acid scaffold presents an attractive strategy for synthesizing novel compounds with potentially improved pharmacokinetic profiles.

This guide provides an in-depth comparison of the steric and electronic effects of the morpholinopropoxy group in substituted arylboronic acids. We will explore how this substituent influences the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions and discuss the underlying principles that govern these effects. This analysis is supported by experimental data and detailed protocols to aid researchers in the rational design and synthesis of novel morpholine-containing compounds.

Understanding the Dual Nature of the Morpholinopropoxy Substituent

The morpholinopropoxy group exerts its influence on the reactivity of the arylboronic acid through a combination of two distinct effects:

  • Electronic Effects: These effects relate to the way the substituent alters the electron density of the aromatic ring and, consequently, the boron atom. This can be a combination of inductive effects (through the sigma bonds) and resonance effects (through the pi system).

  • Steric Effects: These effects arise from the physical bulk of the substituent, which can hinder the approach of reactants to the reactive center (the boronic acid group).

A comprehensive understanding of both these effects is crucial for predicting and controlling the outcome of chemical reactions.

Electronic Effects of the Morpholinopropoxy Group

The electronic influence of the morpholinopropoxy substituent is a composite of the individual contributions from the propoxy linker and the terminal morpholine ring.

  • Propoxy Linker: The three-carbon alkyl chain connected to the aryl ring via an oxygen atom (an alkoxy group) is a classic electron-donating group (EDG). It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and to a lesser extent through resonance (+R) via the oxygen lone pairs.

  • Morpholine Ring: The morpholine moiety has a more nuanced electronic character. The oxygen atom within the ring is electron-withdrawing via induction (-I). The nitrogen atom, being a secondary amine, can be electron-donating through resonance (+R). The overall electronic effect of the morpholino group is generally considered to be weakly electron-withdrawing.

When combined in the morpholinopropoxy group, the strong electron-donating character of the propoxy linker is expected to dominate, rendering the entire substituent an overall electron-donating group. This net electron donation increases the electron density on the aromatic ring and the boron atom.

Quantifying Electronic Effects: Hammett Parameters

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the electronic influence of substituents on the reactivity of aromatic compounds.[1] The Hammett substituent constant, σ (sigma), provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σp)Electronic Effect
-OCH3-0.27Electron Donating
-OC2H5-0.24Electron Donating
-O(CH2)2CH3-0.25Electron Donating
-N(CH3)2-0.83Strongly Electron Donating
-H0.00Reference
-Cl+0.23Electron Withdrawing
-NO2+0.78Strongly Electron Withdrawing

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Based on the data for alkoxy groups, we can infer that the morpholinopropoxy substituent will have a negative σp value, indicating it is an electron-donating group. The presence of the weakly electron-withdrawing morpholine at the terminus of the propoxy chain may slightly attenuate the electron-donating strength compared to a simple propoxy group.

The increased electron density on the boron atom due to the electron-donating morpholinopropoxy group can have several consequences for Suzuki-Miyaura coupling:

  • Transmetalation Step: The transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often the rate-determining step. Increased electron density on the boron can facilitate this step.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source. Electron-donating groups can sometimes increase the susceptibility to protodeboronation, although this is highly dependent on the reaction conditions.

Steric Effects of the Morpholinopropoxy Group

The morpholinopropoxy group is undeniably a sterically bulky substituent. Its three-dimensional volume can significantly impact the approach of the palladium catalyst to the boronic acid moiety. This steric hindrance can have a profound effect on the rate and outcome of Suzuki-Miyaura coupling reactions.

Gauging Steric Bulk: A Qualitative Comparison

While quantitative steric parameters like the Tolman cone angle are typically applied to ligands on a metal center, a qualitative assessment of the morpholinopropoxy group's size is instructive. Its flexible three-carbon linker allows for various conformations, but the terminal morpholine ring presents a significant steric shield around the ortho position of the arylboronic acid.

Diagram: Steric Hindrance of the Morpholinopropoxy Group

G cluster_steric Significant Steric Bulk Aryl Aryl Ring BOH2 B(OH)2 Aryl->BOH2 O O Aryl->O C1 CH2 O->C1 C2 CH2 C1->C2 C3 CH2 C2->C3 N N C3->N Morpho1 CH2 N->Morpho1 Morpho2 CH2 Morpho1->Morpho2 MorphoO O Morpho2->MorphoO Morpho3 CH2 MorphoO->Morpho3 Morpho3->N Morpho4 CH2

Caption: The morpholinopropoxy group introduces considerable steric bulk.

The consequences of this steric hindrance in Suzuki-Miyaura coupling can include:

  • Slower Reaction Rates: The bulky group can impede the formation of the pre-transmetalation complex between the arylboronic acid and the palladium catalyst, leading to slower reaction rates compared to less hindered analogues.

  • Requirement for Bulky Ligands: To overcome the steric clash, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote efficient coupling with sterically hindered arylboronic acids.

Experimental Protocols

To empirically investigate the steric and electronic effects of the morpholinopropoxy group, a series of experiments can be conducted. Below are detailed protocols for the synthesis of a model compound and its application in a comparative Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of (4-(3-Morpholinopropoxy)phenyl)boronic Acid

This protocol describes a two-step synthesis starting from 4-hydroxyphenylboronic acid.

Diagram: Synthetic Pathway

G A 4-Hydroxyphenylboronic Acid B 4-(3-Chloropropoxy)phenylboronic Acid A->B 1,3-Dichloropropane, K2CO3, Acetone, Reflux C (4-(3-Morpholinopropoxy)phenyl)boronic Acid B->C Morpholine, K2CO3, DMF, 80 °C

Caption: Two-step synthesis of the target arylboronic acid.

Step 1: Synthesis of 4-(3-Chloropropoxy)phenylboronic Acid

  • To a stirred solution of 4-hydroxyphenylboronic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and 1,3-dichloropropane (1.5 eq).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-(3-chloropropoxy)phenylboronic acid.

Step 2: Synthesis of (4-(3-Morpholinopropoxy)phenyl)boronic Acid

  • To a solution of 4-(3-chloropropoxy)phenylboronic acid (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (4-(3-morpholinopropoxy)phenyl)boronic acid.

Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction

This protocol compares the reactivity of (4-(3-morpholinopropoxy)phenyl)boronic acid with 4-methoxyphenylboronic acid and phenylboronic acid in a coupling reaction with 4-bromoanisole.

Diagram: Comparative Reaction Scheme

G cluster_reactants Reactants cluster_products Products A 4-Bromoanisole P1 Product 1 A->P1 P2 Product 2 A->P2 P3 Product 3 A->P3 B1 (4-(3-Morpholinopropoxy)phenyl)boronic Acid B1->P1 Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, 80 °C B2 4-Methoxyphenylboronic Acid B2->P2 Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, 80 °C B3 Phenylboronic Acid B3->P3 Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, 80 °C

Sources

A Comparative Guide to LC-MS/MS Method Development for the Quantification of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two primary strategies for the development of a robust and sensitive LC-MS/MS method for the quantification of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. We will explore both the direct analysis of the underivatized compound and an alternative approach involving chemical derivatization to enhance analytical performance. The experimental choices, underlying principles, and validation considerations are discussed to provide researchers, scientists, and drug development professionals with a comprehensive framework for method selection and implementation.

Introduction: The Analytical Challenge of Boronic Acids

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a key building block in modern organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] As a potential process-related impurity in active pharmaceutical ingredients (APIs), its quantification at trace levels is often a regulatory necessity. Boronic acids are classified as potentially mutagenic impurities, requiring highly sensitive analytical methods to ensure they are controlled at or below the Threshold of Toxicological Concern (TTC) outlined in ICH M7 guidelines.[1][2][3][4]

However, the analysis of boronic acids by LC-MS/MS presents several challenges:

  • Poor Ionization: The boronic acid moiety itself does not ionize efficiently, particularly in positive electrospray ionization (ESI) mode.

  • Dehydration and Cyclization: Boronic acids can undergo dehydration in solution or in the gas phase to form cyclic trimers known as boroxines, which can complicate mass spectra and compromise quantitative accuracy.[5]

  • Chromatographic Behavior: The polarity and potential for interaction with column hardware can lead to poor peak shape and retention.

This guide compares two distinct methodologies to overcome these challenges: a direct analysis approach leveraging the inherent basicity of the morpholino group and a derivatization strategy designed to improve chromatographic retention and ionization efficiency.

Analyte-Specific Considerations

The structure of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid contains a tertiary amine within the morpholine ring. This functional group is a critical feature for LC-MS/MS analysis. Unlike simple aryl boronic acids, the morpholino group is readily protonated, making the molecule highly suitable for detection in positive ionization mode (ESI+). This provides a significant advantage for direct analysis that may not be available for other boronic acid impurities.

Method Development Workflow

The development process involves a decision between direct analysis, which offers simplicity, and derivatization, which can offer enhanced sensitivity for challenging matrices.

Method_Development_Workflow cluster_Direct Approach 1: Direct Analysis cluster_Deriv Approach 2: Derivatization Start Define Analytical Target Profile (ATP) Analyte_Prop Assess Analyte Properties - Ionizable groups (Morpholine) - Polarity - Stability Start->Analyte_Prop Decision Direct Analysis Feasible? Analyte_Prop->Decision Direct_Dev Develop Direct Method - ESI+ leveraging morpholine - Optimize Chromatography Decision->Direct_Dev Yes Deriv_Reaction Select & Optimize Derivatization Reaction (e.g., MIDA ester formation) Decision->Deriv_Reaction No / Insufficient Sensitivity Direct_Val Validate Method (ICH M10) Direct_Dev->Direct_Val Deriv_Dev Develop Method for Derivative - Optimize ESI & MRM - Optimize Chromatography Deriv_Reaction->Deriv_Dev Deriv_Val Validate Method (ICH M10) Deriv_Dev->Deriv_Val

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, yet its reactivity necessitates a thorough understanding of its potential hazards. This guide is structured to provide immediate, actionable safety information, followed by detailed operational and disposal plans to ensure a secure research environment.

Immediate Safety and Hazard Assessment

Boronic acids as a class of compounds are known to be irritants. Based on data from structurally related compounds, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid should be handled as a substance that can cause skin, eye, and respiratory tract irritation.[1][2][3][4]

Primary Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[1][3][4][5]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1][2][4][5]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][5]

Core Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory for all operations involving this compound. The following table outlines the minimum required protection.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Boronic acids are irritants and can cause serious eye damage upon direct contact.[1][2]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and potential irritation.[3][6]
Body Protection A fully fastened lab coat.Protects against incidental splashes and spills.[1][7]
Footwear Closed-toe shoes.Standard laboratory practice to protect from spills and falling objects.[8]

Operational Protocols: From Weighing to Waste

The following step-by-step guidance is designed to minimize exposure and ensure safe handling throughout your experimental workflow.

Preparation and Weighing

All handling of solid (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.

  • Step 1: Engineering Controls: Ensure the chemical fume hood has adequate airflow.

  • Step 2: Don PPE: Wear the core PPE as outlined in the table above.

  • Step 3: Weighing: Use a disposable weighing paper or boat. Minimize the creation of dust by handling the material gently.

  • Step 4: Post-Weighing: Following transfer of the compound, carefully fold the weighing paper and dispose of it as solid hazardous waste.

Dissolution and Reaction Setup
  • Step 1: Solvent Addition: Add solvent to the flask containing the boronic acid slowly to avoid splashing.

  • Step 2: Reaction Assembly: Assemble your reaction apparatus within the fume hood.

  • Step 3: Inert Atmosphere: If the reaction is sensitive to air or moisture, utilize an inert atmosphere (e.g., nitrogen or argon).[6][9][10]

Work-up and Quenching
  • Step 1: Cooling: Ensure the reaction is cooled to an appropriate temperature before quenching.

  • Step 2: Quenching: Slowly add the quenching agent. Be aware of potential exotherms.

  • Step 3: Extraction: Perform liquid-liquid extractions in a separatory funnel, ensuring to vent frequently.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental operation.

PPE_Decision_Workflow PPE Selection Workflow for Handling Boronic Acids cluster_ppe Personal Protective Equipment Weighing Weighing Solid Compound Core_PPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->Core_PPE Respiratory_Protection Add Respiratory Protection (e.g., N95 Respirator) Weighing->Respiratory_Protection Dust generation is possible Dissolution Dissolution in Solvent Dissolution->Core_PPE Reaction Running Reaction Reaction->Core_PPE Workup Aqueous Work-up Workup->Core_PPE

Caption: PPE selection based on the specific laboratory operation.

Emergency Procedures: Spills and Exposure

Prompt and correct response to an emergency situation is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical advice.[1][2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6]

Spill Management
  • Small Spills (within a fume hood):

    • Wear your core PPE.

    • Sweep or vacuum up the solid material, avoiding dust generation.[2][6]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

    • Prevent entry to the contaminated area until cleared by trained personnel.

Disposal Plan: A Cradle-to-Grave Approach

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All contaminated solids, including weighing papers, gloves, and spill cleanup materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: All solutions containing (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, including reaction mixtures and rinsates, should be collected in a designated liquid hazardous waste container.[8]

  • Labeling: Waste containers must be labeled "Hazardous Waste" and include the full chemical name.[8] Crucially, do not mix boronic acid waste with strong acids or oxidizing agents.

Decontamination
  • Glassware: Rinse contaminated glassware with an appropriate organic solvent, collecting the rinsate as liquid hazardous waste. Follow with a standard wash protocol.

  • Surfaces: Wipe down contaminated surfaces in the fume hood with a suitable solvent and a disposable towel, disposing of the towel as solid hazardous waste.

Disposal of chemical waste must always be in accordance with local, state, and federal regulations.[6][11][12] Consult your institution's EHS department for specific guidance.

This guide is intended to provide a robust framework for the safe handling of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. By integrating these practices into your daily workflow, you contribute to a culture of safety and scientific excellence.

References

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet - 3-((4'-(2-METHOXYETHYL)PHENOXY)METHYL)PHENYLBORONIC ACID. (2024, November 1). Aaron Chemicals.
  • SAFETY DATA SHEET - 3-(MORPHOLINO)PHENYLBORONIC ACID PINACOL ESTER. Interchim.
  • SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. (2025, October 24). Thermo Fisher Scientific.
  • Phenylboronic acid - SAFETY D
  • SAFETY DATA SHEET - 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester. (2014, February 3). Fisher Scientific.
  • Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. (2006, March 22). Cole-Parmer.
  • SAFETY DATA SHEET - 4-(Methylthio)phenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
  • 110140 - Phenylboronic acid - Safety D
  • Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.
  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.
  • Boric Acid - SAFETY D
  • Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. Benchchem.
  • SAFETY DATA SHEET - Boric acid. (2023, October 19). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Aminopyridine-4-boronic acid pinacol ester. (2011, November 24). Fisher Scientific.
  • [2-(2-Hydroxypropan-2-yl)
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.